Dapitant
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
153438-49-4 |
|---|---|
Molecular Formula |
C37H39NO4 |
Molecular Weight |
561.7 g/mol |
IUPAC Name |
(2S)-1-[(3aS,4S,7aS)-4-hydroxy-4-(2-methoxyphenyl)-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C37H39NO4/c1-26(29-18-10-12-20-33(29)41-2)35(39)38-24-31-32(25-38)37(40,30-19-11-13-21-34(30)42-3)23-22-36(31,27-14-6-4-7-15-27)28-16-8-5-9-17-28/h4-21,26,31-32,40H,22-25H2,1-3H3/t26-,31-,32+,37+/m0/s1 |
InChI Key |
CCIWVEMVBWEMCY-RCFOMQFPSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC)C(=O)N2C[C@@H]3[C@H](C2)C(CC[C@]3(C4=CC=CC=C4OC)O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC(C1=CC=CC=C1OC)C(=O)N2CC3C(C2)C(CCC3(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6OC)O |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dapitant RPR 100893 RPR 103253 RPR-100893 RPR-103253 |
Origin of Product |
United States |
Foundational & Exploratory
Dapitant's Mechanism of Action on the Neurokinin-1 Receptor (NK1R): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapitant (also known by its developmental codename CP-99,994) is a potent and selective non-peptide antagonist of the neurokinin-1 receptor (NK1R). The NK1R, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P (SP). The SP/NK1R signaling system is extensively distributed throughout the central and peripheral nervous systems and is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and the regulation of mood and anxiety. This compound competitively binds to the NK1R, thereby blocking the downstream signaling cascades initiated by SP. This technical guide provides an in-depth overview of the mechanism of action of this compound on the NK1R, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism of Action: Competitive Antagonism at the NK1R
This compound functions as a competitive antagonist at the NK1R. This means that it binds to the same site on the receptor as the endogenous ligand, Substance P, but does not activate the receptor. By occupying the binding site, this compound prevents SP from binding and initiating the conformational changes required for signal transduction. This blockade of SP signaling is the fundamental basis of this compound's pharmacological effects.
Quantitative Analysis of this compound's Interaction with NK1R
The affinity and potency of this compound at the NK1R have been characterized through various in vitro assays. The following tables summarize the key quantitative data available.
Table 1: Binding Affinity of this compound (CP-99,994) for the NK1 Receptor
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| pA2 | 10.2 | Guinea-pig ileum myenteric neurons | [125I]Substance P | [1] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a higher affinity of the antagonist for the receptor.
Table 2: Functional Antagonism of this compound (CP-99,994) in NK1R-Mediated Responses
| Assay | Agonist | This compound (CP-99,994) Potency | Cell/Tissue System | Reference |
| Inhibition of Receptor Endocytosis | Substance P | pA2 = 10.2 | Guinea-pig ileum myenteric neurons | [1] |
| Inhibition of Receptor Endocytosis | Septide | pA2 = 11.9 | Guinea-pig ileum myenteric neurons | [1] |
Septide is a selective NK1R agonist.
Signaling Pathways Modulated by this compound
Substance P binding to the NK1R activates several intracellular signaling cascades. This compound, by blocking this initial binding event, effectively inhibits these downstream pathways.
Gq/11 Pathway and Calcium Mobilization
The primary signaling pathway activated by the NK1R is the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound blocks this entire cascade by preventing the initial Gq/11 protein activation by the SP-bound NK1R.
Receptor Internalization
Upon prolonged stimulation with Substance P, the NK1R undergoes endocytosis, a process of internalization from the cell surface into intracellular vesicles. This is a key mechanism for the desensitization and down-regulation of the receptor. This compound, being an antagonist, does not induce receptor internalization. However, it effectively inhibits SP-induced internalization of the NK1R by preventing the initial agonist binding and receptor activation.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound at the NK1R.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the NK1R.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the NK1R.
Materials:
-
Cell membranes expressing the NK1R (e.g., from CHO or HEK293 cells stably transfected with the human NK1R gene).
-
Radioligand: [³H]Substance P or a suitable radiolabeled NK1R antagonist.
-
This compound (CP-99,994) at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled NK1R ligand (e.g., unlabeled Substance P or a potent antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either this compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Substance P-Induced Calcium Mobilization
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by Substance P.
Objective: To determine the functional potency (IC50) of this compound as an NK1R antagonist.
Materials:
-
A cell line stably expressing the human NK1R (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Substance P.
-
This compound (CP-99,994) at various concentrations.
-
A fluorescence plate reader capable of kinetic reading.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
Procedure:
-
Seed the NK1R-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Add a fixed concentration of Substance P (typically the EC80 concentration) to all wells simultaneously using an automated dispenser.
-
Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration over time.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the Substance P response against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound (CP-99,994) is a well-characterized, potent, and selective competitive antagonist of the NK1R. Its mechanism of action involves the direct blockade of Substance P binding to the receptor, thereby inhibiting the activation of downstream signaling pathways, most notably the Gq/11-mediated cascade leading to calcium mobilization. Furthermore, this compound effectively prevents the agonist-induced internalization of the NK1R. The quantitative data from binding and functional assays confirm its high affinity and potency at the receptor. This comprehensive understanding of this compound's mechanism of action provides a strong foundation for its investigation in clinical settings for conditions where the SP/NK1R system is implicated, such as anxiety, depression, and emesis. The detailed experimental protocols provided in this guide serve as a resource for researchers in the continued exploration of NK1R pharmacology.
References
RPR-100893: A Technical Whitepaper on a Neurokinin 1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to RPR-100893, a potent and selective non-peptide antagonist of the neurokinin 1 (NK1) receptor. Developed by Rhône-Poulenc Rorer, RPR-100893 emerged from a research program aimed at improving the species selectivity of earlier compounds for the human NK1 receptor. This whitepaper details the available quantitative data, experimental methodologies, and relevant biological pathways associated with RPR-100893, offering a comprehensive resource for researchers in the field of neurokinin pharmacology and drug development.
Core Data Summary
While extensive quantitative data for RPR-100893 remains proprietary or within less accessible historical company archives, this section summarizes the publicly available preclinical efficacy data. The compound has been noted in literature for its high affinity for both guinea pig and human NK1 receptors.
| Parameter | Species | Model | Route | Value/Effective Dose |
| Efficacy | ||||
| ID50 | Guinea Pig | Capsaicin-induced plasma extravasation (Dura Mater) | Oral | 7.4 µg/kg |
| ID50 | Guinea Pig | Capsaicin-induced plasma extravasation (Conjunctiva) | Oral | 82 µg/kg |
| Effective Dose | Guinea Pig | Neurogenic plasma extravasation (Dura Mater) | Oral | ≥ 0.1 µg/kg |
| Effective Dose | Guinea Pig | Neurogenic plasma extravasation (Dura Mater) | Intravenous | ≥ 0.5 ng/kg |
| Effective Dose | Guinea Pig | Inhibition of long-latency jaw-opening reflex | Intra-oral | 3, 10, 15, and 30 mg/kg |
| Clinical Trial | ||||
| Doses Tested | Human | Migraine Treatment (Phase II) | Oral | 1, 5, and 20 mg |
| Outcome | Human | Migraine Treatment (Phase II) | Oral | Not effective at tested doses |
Neurokinin 1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in pain, inflammation, and various other physiological processes. Its primary endogenous ligand is Substance P. The binding of Substance P to the NK1 receptor initiates a signaling cascade, primarily through the Gαq protein subunit.
Experimental Protocols
Detailed experimental protocols for RPR-100893 are not extensively available in the public domain. However, based on standard methodologies for NK1 receptor antagonists, the following outlines the likely procedures used for its characterization.
In Vitro Radioligand Binding Assay (Hypothetical Protocol)
This assay would be used to determine the binding affinity (Ki) of RPR-100893 for the NK1 receptor.
Methodology:
-
Membrane Preparation: Cells stably expressing the human NK1 receptor (e.g., CHO-K1 or U-373 MG cells) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation. The final membrane preparation is resuspended in an appropriate assay buffer.
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]Substance P).
-
Competitive Inhibition: RPR-100893 is added to the wells at a range of concentrations. A control group with no antagonist is included to determine total binding, and a set with an excess of a non-labeled ligand is used to determine non-specific binding.
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of RPR-100893 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
In Vivo Model: Neurogenic Plasma Extravasation in Guinea Pig
This model assesses the ability of an NK1 antagonist to block the inflammatory effects of Substance P released from sensory nerves.
Methodology:
-
Animal Preparation: Male Hartley guinea pigs are anesthetized.
-
Dye Injection: A dye, such as Evans Blue, which binds to plasma albumin, is injected intravenously.
-
Antagonist Administration: RPR-100893 is administered either orally (p.o.) or intravenously (i.v.) at various doses. A vehicle control group is also included.
-
Induction of Extravasation: Neurogenic inflammation is induced by either electrical stimulation of a sensory nerve (e.g., the trigeminal ganglion) or by intravenous administration of capsaicin, which causes the release of Substance P from C-fibers.
-
Tissue Collection: After a set period, the animals are euthanized, and target tissues (e.g., dura mater, conjunctiva) are collected.
-
Quantification: The amount of Evans Blue dye that has extravasated into the tissue is quantified by spectrophotometry after extraction.
-
Data Analysis: The amount of dye extravasation in the RPR-100893-treated groups is compared to the vehicle control group to determine the dose-dependent inhibitory effect and to calculate the ID50.
Clinical Development
RPR-100893 was advanced to a Phase II clinical trial for the acute treatment of migraine. The study was a global, double-blind, randomized, placebo-controlled, dose-finding, parallel-group trial involving 139 patients with moderate to severe migraine attacks.[1]
Trial Design:
-
Population: 139 patients with moderate to severe migraine attacks.[1]
-
Intervention: Oral doses of RPR-100893 (1 mg, 5 mg, and 20 mg) or placebo.[1]
-
Primary Endpoints: Headache intensity and improvement of headache at 2 hours post-dose.[1]
-
Outcome: The study concluded that RPR-100893, at the doses tested, was not effective in treating migraine attacks, as there were no significant differences between the treatment groups and the placebo group for the primary endpoints.[1]
Conclusion
RPR-100893 is a potent, non-peptide NK1 receptor antagonist with demonstrated efficacy in preclinical models of neurogenic inflammation. Despite its promising preclinical profile, it did not show efficacy in a Phase II clinical trial for the treatment of acute migraine at the doses tested. This whitepaper provides a summary of the available technical information on RPR-100893. Further research and access to more detailed proprietary data would be necessary to fully elucidate its pharmacological profile and the reasons for its lack of clinical efficacy in the migraine trial. The compound remains a significant tool for preclinical research into the role of the NK1 receptor in various physiological and pathological processes.
References
In-Depth Pharmacological Profile of Dapitant
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Dapitant (also known as RPR-100893) is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical findings. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction
Substance P, a member of the tachykinin family of neuropeptides, plays a crucial role in mediating nociceptive signals and inflammatory responses through its high-affinity interaction with the NK1 receptor, a G-protein coupled receptor (GPCR). Antagonism of the NK1 receptor has been a key strategy in the development of novel therapeutics for pain, depression, and chemotherapy-induced nausea and vomiting. This compound emerged as a promising candidate in this class, demonstrating significant in vitro potency and in vivo activity in preclinical models.
Mechanism of Action
This compound functions as a competitive antagonist at the human NK1 receptor. By binding to the receptor, it prevents the binding of Substance P and subsequent activation of downstream signaling pathways.
NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by Substance P initiates a cascade of intracellular events. The receptor is coupled to a Gq protein, and its activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events ultimately lead to neuronal excitation and the physiological effects associated with Substance P, such as the sensation of pain and the promotion of inflammation. This compound blocks the initiation of this cascade by preventing the initial binding of Substance P.
Figure 1: this compound's Antagonism of the NK1 Receptor Signaling Pathway.
Pharmacodynamics
The pharmacodynamic properties of this compound have been characterized through a series of in vitro and in vivo studies to determine its potency and efficacy.
In Vitro Potency
This compound demonstrates high affinity and functional antagonism at the human NK1 receptor.
| Parameter | Species/System | Value | Reference |
| IC50 | Human NK1 Receptor | In agreement with detectable blood levels for at least 6 hours after administration | [1] |
Further specific quantitative data on binding affinity (Ki) and a precise IC50 value from functional assays were not available in the public domain at the time of this review.
In Vivo Efficacy
Preclinical studies have demonstrated the ability of this compound to inhibit physiological responses mediated by Substance P.
| Model | Species | Effect | Dose | Reference |
| Neurogenic Plasma Protein Extravasation | Guinea Pig | Inhibition of plasma protein extravasation in the dura mater. | Not specified | [2] |
| Estradiol-Induced LH and FSH Surges | Cynomolgus Monkey | Enhanced LH and FSH release, suggesting an inhibitory role of endogenous Substance P. | 1 mg/kg and 10 mg/kg (gastric intubation) | [1] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in preclinical species and in humans.
| Species | Dose | Route | Cmax | Tmax | Half-life (t1/2) | Bioavailability (F) | Reference |
| Cynomolgus Monkey | 1 mg/kg and 10 mg/kg | Gastric Intubation | Detectable levels for at least 6 hours | N/A | N/A | N/A | [1] |
| Human | 1, 5, 20 mg | Oral | N/A | N/A | N/A | N/A | [3] |
Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability were not consistently reported in the available literature.
Clinical Studies
This compound has been evaluated in a clinical trial for the treatment of migraine attacks.
| Indication | Phase | Doses | Outcome | Reference |
| Migraine | N/A | 1, 5, and 20 mg (oral) | No significant difference in headache intensity or improvement compared to placebo after 2 hours. |
The study concluded that oral this compound at the tested doses was not effective in treating migraine attacks.
Experimental Protocols
NK1 Receptor Binding Assay (General Protocol)
This protocol describes a typical radioligand binding assay to determine the affinity of a compound for the NK1 receptor.
Figure 2: General workflow for an NK1 receptor binding assay.
-
Membrane Preparation: Cell membranes expressing the human NK1 receptor are prepared from cultured cells or tissue homogenates. The protein concentration of the membrane preparation is determined.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, bovine serum albumin, and protease inhibitors) is prepared.
-
Reaction Mixture: In a multi-well plate, the following are added in order: assay buffer, a known concentration of radiolabeled Substance P (e.g., [³H]Substance P), and varying concentrations of the test compound (this compound) or vehicle.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1 receptor ligand and is subtracted from the total binding to yield specific binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Substance P-Induced Calcium Mobilization Assay (General Protocol)
This functional assay measures the ability of an antagonist to inhibit Substance P-induced increases in intracellular calcium.
-
Cell Culture: Cells stably expressing the human NK1 receptor are cultured and seeded into a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific time at 37°C.
-
Compound Incubation: The cells are washed to remove excess dye and then incubated with varying concentrations of this compound or vehicle for a defined period.
-
Substance P Stimulation: A fixed concentration of Substance P (typically the EC₈₀) is added to the wells to stimulate the NK1 receptors.
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the Substance P-induced fluorescence signal. The IC₅₀ value, the concentration of this compound that causes 50% inhibition of the response to Substance P, is determined by plotting the percentage of inhibition against the log concentration of this compound.
In Vivo Model of Neurogenic Plasma Protein Extravasation (General Protocol)
This in vivo model assesses the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key process implicated in migraine pathophysiology.
-
Animal Preparation: Anesthetized guinea pigs are used. The femoral vein and artery are cannulated for drug administration and blood pressure monitoring, respectively.
-
Tracer Administration: A tracer molecule, such as Evans blue dye or radiolabeled albumin, is administered intravenously. This tracer binds to plasma proteins and allows for the quantification of plasma extravasation.
-
Drug Administration: this compound or vehicle is administered intravenously or orally at a specified time before the inflammatory challenge.
-
Induction of Neurogenic Inflammation: Neurogenic inflammation is induced by electrical stimulation of the trigeminal ganglion or by the administration of a substance that releases neuropeptides from sensory nerve endings, such as capsaicin.
-
Tissue Collection and Quantification: After a set period, the animal is perfused with saline to remove the intravascular tracer. The dura mater is then carefully dissected, and the amount of extravasated tracer is quantified by spectrophotometry (for Evans blue) or gamma counting (for radiolabeled albumin).
-
Data Analysis: The amount of extravasated tracer in the dura mater of this compound-treated animals is compared to that in vehicle-treated animals to determine the percentage of inhibition of neurogenic plasma protein extravasation.
Conclusion
This compound is a potent NK1 receptor antagonist with demonstrated efficacy in preclinical models of neurogenic inflammation. However, its clinical development for migraine was halted due to a lack of efficacy in a Phase II trial. The data presented in this guide provide a comprehensive overview of the pharmacological properties of this compound, which may be valuable for researchers exploring the therapeutic potential of NK1 receptor antagonists in other indications. Further research would be required to fully elucidate its pharmacokinetic profile and to explore its potential in other Substance P-mediated conditions.
References
- 1. Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of New Anti-Migraine Drugs—Lasmiditan, Gepants, and Calcitonin-Gene-Related Peptide (CGRP) Receptor Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics and pharmacodynamics of the advanced Retinol-Binding Protein 4 antagonist in dog and cynomolgus monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Dapitant in Substance P Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of dapitant, a selective, non-peptide antagonist of the Neurokinin-1 receptor (NK1R). It details the underlying Substance P signaling pathway, this compound's mechanism of action, the quantitative assessment of its activity, and the experimental protocols used for its characterization.
Introduction to Substance P and the NK1 Receptor
Substance P (SP) is an eleven-amino acid neuropeptide belonging to the tachykinin family.[1][2] It is a key neurotransmitter and neuromodulator in both the central and peripheral nervous systems, playing a significant role in pain transmission, inflammation, and mood regulation.[3][4] SP exerts its primary physiological effects by binding to and activating the Neurokinin-1 Receptor (NK1R), also known as the tachykinin 1 receptor (TACR1).[5]
The NK1R is a G-protein coupled receptor (GPCR) that is widely distributed throughout the body, with high expression in brain regions associated with pain, emesis, and emotional processing. The interaction between SP and the NK1R is a critical signaling axis, and its modulation is a key target for therapeutic intervention in various pathological conditions, including chemotherapy-induced nausea and vomiting (CINV), depression, and inflammatory diseases.
The Substance P / NK1R Signaling Pathway
Upon binding of Substance P, the NK1R undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins. The primary signaling cascade initiated by the SP/NK1R complex involves the Gq/11 family of G-proteins.
The canonical Gq/11 pathway proceeds as follows:
-
G-Protein Activation: The activated NK1R catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: The Gαq-GTP subunit then binds to and activates the enzyme Phospholipase C-beta (PLCβ).
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 and Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3-gated calcium channels on the endoplasmic reticulum. This triggers the release of stored intracellular calcium (Ca2+) into the cytoplasm.
-
DAG and Protein Kinase C (PKC) Activation: DAG remains in the cell membrane where, in conjunction with the elevated intracellular Ca2+ levels, it activates Protein Kinase C (PKC). PKC then phosphorylates a multitude of downstream target proteins, leading to a variety of cellular responses.
-
In addition to the primary Gq pathway, SP/NK1R signaling can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 5. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
RPR-100893: A Technical Overview of its Discovery and Developmental History
For Researchers, Scientists, and Drug Development Professionals
Abstract
RPR-100893 is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor for the neuropeptide Substance P. This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of RPR-100893. It includes a summary of its binding affinity and functional potency, details of key experimental methodologies, and a review of its preclinical and clinical development history. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.
Introduction
Substance P, a member of the tachykinin family of neuropeptides, is widely distributed in the central and peripheral nervous systems and is implicated in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. The biological effects of Substance P are primarily mediated through the NK1 receptor. Consequently, the development of NK1 receptor antagonists has been a significant area of interest for therapeutic intervention in a range of disorders, including chronic pain, depression, and chemotherapy-induced nausea and vomiting.
RPR-100893 emerged from research efforts to identify potent and selective non-peptide antagonists of the NK1 receptor, offering potential advantages in terms of oral bioavailability and metabolic stability over peptide-based antagonists.
Discovery and Synthesis
RPR-100893, a triarylperhydroisoindolol derivative, was first synthesized and described by scientists at Rhône-Poulenc Rorer. The synthesis of this class of compounds represented a novel approach to obtaining potent and selective NK1 receptor antagonists.
Synthesis Workflow
The synthesis of RPR-100893 involves a multi-step process, a generalized workflow for which is outlined below. For a detailed synthetic protocol, readers are referred to the original publication in Bioorganic & Medicinal Chemistry Letters.
Pharmacological Profile
RPR-100893 has been characterized as a potent and selective antagonist of the NK1 receptor, demonstrating high affinity for both human and guinea pig receptors.
Quantitative Data
The following table summarizes the available quantitative data for RPR-100893.
| Parameter | Species | Receptor | Value | Assay Type |
| Binding Affinity (Ki) | Human | NK1 | Data not available | Radioligand Binding Assay |
| Guinea Pig | NK1 | High Affinity | Radioligand Binding Assay | |
| Potency (IC50) | Human | NK1 | Data not available | Substance P-induced Ca2+ flux |
| Primate | NK1 | In agreement with blood levels after 1-10 mg/kg oral dose[1] | In vivo bioassay |
Note: Specific Ki and IC50 values from primary literature were not available in the conducted search.
Experimental Protocols
NK1 Receptor Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for the NK1 receptor.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the NK1 receptor (e.g., CHO cells stably expressing the human NK1 receptor).
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the NK1 receptor (e.g., [3H]-Substance P) and varying concentrations of the test compound (RPR-100893).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Substance P-Induced Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the intracellular calcium increase induced by Substance P.
Protocol Outline:
-
Cell Culture: Cells expressing the NK1 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound (RPR-100893).
-
Stimulation: Substance P is added to the cells to stimulate the NK1 receptor.
-
Detection: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the Substance P-induced calcium response (IC50) is determined.
Signaling Pathway
Activation of the NK1 receptor by Substance P initiates a cascade of intracellular signaling events. RPR-100893 acts as an antagonist, blocking these downstream effects.
Preclinical and Clinical Development
Preclinical Studies
In preclinical studies, RPR-100893 demonstrated efficacy in animal models. For instance, in guinea pigs, it was shown to dose-dependently inhibit the long-latency jaw-opening reflex, a model of nociception.
Clinical Trials
A clinical trial was conducted to evaluate the efficacy of oral RPR-100893 in the treatment of migraine. This double-blind, randomized, placebo-controlled study investigated doses of 1, 5, and 20 mg. The trial, however, concluded that RPR-100893 was not effective in treating migraine attacks at the doses tested[2].
Conclusion
RPR-100893 is a well-characterized, potent, and selective non-peptide NK1 receptor antagonist. While it demonstrated promising preclinical activity, it did not show efficacy in a clinical trial for migraine at the oral doses evaluated. The information compiled in this document provides a detailed technical foundation for understanding the discovery and development of this compound, which can be valuable for researchers working on NK1 receptor pharmacology and the development of new therapeutics targeting this pathway.
References
- 1. Stimulatory effect of a specific substance P antagonist (RPR 100893) of the human NK1 receptor on the estradiol-induced LH and FSH surges in the ovariectomized cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RPR100893, a substance-P antagonist, is not effective in the treatment of migraine attacks - PubMed [pubmed.ncbi.nlm.nih.gov]
Dapitant's Interaction with the Neurokinin-1 Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The Neurokinin-1 Receptor and Its Signaling Cascades
The neurokinin-1 receptor (NK1R) is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex.[1][2] The primary endogenous ligand for NK1R is Substance P (SP), an undecapeptide with high binding affinity for the receptor.[1][2] NK1R is widely distributed throughout the central and peripheral nervous systems.[1]
Upon binding of an agonist such as Substance P, the NK1R undergoes a conformational change, leading to the activation of intracellular signaling pathways. The receptor primarily couples to Gq and Gs heterotrimeric G proteins, initiating cascades that result in variations in the concentrations of second messengers like calcium (Ca2+), cyclic AMP (cAMP), and inositol triphosphate (IP3).
The activation of these pathways can lead to a range of cellular responses. For instance, the Gq pathway involves the activation of phospholipase C (PLC), which in turn leads to the production of diacylglycerol (DAG) and IP3. DAG activates protein kinase C (PKC), while IP3 triggers the release of intracellular calcium. These events can subsequently activate downstream effectors such as the MAPK and PI3K/Akt pathways. Additionally, NK1R activation can modulate the activity of adenylyl cyclase through Gs and Gi proteins, thereby influencing intracellular cAMP levels.
Dapitant Binding Affinity and Selectivity
While specific quantitative binding data for this compound at the NK1R is not publicly available, the affinity and selectivity of NK1R antagonists are typically determined through in vitro pharmacological assays. The binding affinity is commonly expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.
Selectivity is determined by comparing the binding affinity of the compound for the NK1R to its affinity for other related receptors, such as the neurokinin-2 (NK2R) and neurokinin-3 (NK3R) receptors. A high selectivity ratio (e.g., Ki(NK2R)/Ki(NK1R)) indicates that the compound is significantly more potent at the target receptor.
For comparative purposes, the binding affinity and selectivity of other well-characterized NK1R antagonists are presented in the table below.
| Compound | Receptor | Species | Ki (nM) | Selectivity (fold vs NK1R) |
| Aprepitant | NK1 | Human | 0.1-0.2 | >1000 vs NK2 & NK3 |
| L-733,060 | NK1 | Human | 0.8 | >1000 vs NK2 & NK3 |
| CP-99,994 | NK1 | Human | 0.2 | >1000 vs NK2 & NK3 |
Note: The data in this table is compiled from various scientific publications and serves as a reference. The exact values may vary depending on the experimental conditions.
Experimental Protocols
The following sections detail the standard methodologies used to determine the binding affinity and functional activity of NK1R antagonists like this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the NK1R.
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled NK1R ligand, typically [3H]Substance P or a potent radiolabeled antagonist.
-
Test Compound: this compound or other unlabeled competitor compounds.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
The raw data (counts per minute, CPM) is used to calculate the percentage of specific binding at each concentration of the test compound. Non-specific binding is determined in the presence of a saturating concentration of an unlabeled NK1R ligand. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay (cAMP Accumulation Assay)
This assay measures the ability of a compound to antagonize the agonist-induced modulation of intracellular cyclic AMP (cAMP) levels, providing a measure of its functional activity at the NK1R.
-
Cells: A cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293).
-
Agonist: Substance P.
-
Test Compound: this compound or other antagonist compounds.
-
Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well plates.
The measured cAMP levels are plotted against the logarithm of the antagonist concentration. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal agonist response, is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
While specific, publicly available quantitative data on the binding affinity and selectivity of this compound for the NK1R is limited, the methodologies for its determination are well-established. The radioligand binding and functional assays described herein represent the gold standard for characterizing the in vitro pharmacology of NK1R antagonists. The provided information on the NK1R signaling pathways and comparative data for other antagonists offer a robust framework for understanding the molecular interactions and functional consequences of this compound's engagement with its target. Further research and publication of specific data for this compound will be crucial for a complete understanding of its pharmacological profile.
References
Dapitant: An In-depth Technical Guide on its Effects on Central Nervous system Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dapitant (also known as RPR-100893) is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is widely distributed throughout the central nervous system (CNS) and is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and mood regulation. This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its mechanism of action, pharmacological properties, and its effects on CNS targets. Due to the discontinuation of its development, publicly available data is limited. This guide compiles the accessible quantitative data, details experimental methodologies from key studies, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Substance P, an undecapeptide of the tachykinin family, plays a crucial role as a neurotransmitter and neuromodulator in the CNS. Its biological effects are primarily mediated through the G protein-coupled NK1 receptor. The SP/NK1 receptor system is a key player in the interaction between the immune and nervous systems, with inflammation being a common outcome of this interaction.[1] The distribution of NK1 receptors in brain regions associated with pain, mood, and stress has made it an attractive target for the development of novel therapeutics for a range of CNS disorders.
This compound emerged as a promising non-peptide NK1 receptor antagonist with high affinity for both human and guinea pig NK1 receptors.[2] Its development, however, was discontinued, and as a result, the body of public-domain literature is not as extensive as for other compounds in its class, such as the approved drug aprepitant. This guide aims to consolidate the available technical information on this compound to serve as a resource for researchers in the field of neuropharmacology and drug development.
Mechanism of Action: Targeting the Neurokinin-1 Receptor
This compound exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby blocking the binding of Substance P and inhibiting its downstream signaling cascades. The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by SP, initiates a cascade of intracellular events.
NK1 Receptor Signaling Pathways
Activation of the NK1 receptor by Substance P leads to the coupling of Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation, inflammation, and cell proliferation.
Quantitative Pharmacological Data
For comparative purposes, the table below includes data for other well-characterized non-peptide NK1 receptor antagonists.
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Species | Reference |
| Aprepitant | NK1 | Radioligand Binding | 0.1 | 0.2 | Human | Not specified |
| CP-99,994 | NK1 | Radioligand Binding | - | 0.21-0.34 | Human | [4] |
| SR140333 | NK1 | Radioligand Binding | - | - | - | [4] |
| L-732,138 | NK1 | Radioligand Binding | - | - | Human | Not specified |
Note: The absence of specific quantitative data for this compound in the public domain is a significant limitation. The data for other NK1 antagonists are provided for context and to illustrate the typical potency of this class of compounds.
Experimental Protocols
Detailed experimental protocols for studies specifically involving this compound are scarce. However, based on the methodologies described in studies of other NK1 receptor antagonists, the following outlines the likely experimental approaches that were used to characterize this compound.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of a compound for its target receptor.
Objective: To determine the affinity of this compound for the NK1 receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells) or from relevant tissue homogenates are prepared.
-
Incubation: A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]Substance P) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.
Objective: To determine the functional antagonist potency (IC50) of this compound at the NK1 receptor.
General Protocol:
-
Cell Culture: Cells expressing the human NK1 receptor are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of this compound are added to the cells and incubated.
-
Agonist Stimulation: Substance P is added to the wells to stimulate the NK1 receptor.
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of this compound that inhibits 50% of the Substance P-induced calcium response (IC50) is determined.
In Vivo Models
This model is used to assess the in vivo efficacy of NK1 receptor antagonists in blocking neurogenic inflammation.
Objective: To evaluate the ability of this compound to inhibit neurogenic inflammation in the dura mater, a process relevant to migraine pathophysiology.
Experimental Protocol (based on Lee et al., 1994):
-
Animal Model: Male Hartley guinea pigs.
-
Anesthesia: Anesthetized with an appropriate agent.
-
Drug Administration: this compound (RPR-100893) was administered either intravenously (i.v.) or orally (p.o.). The enantiomer, RPR-103253, was used as a control.
-
Tracer Injection: ¹²⁵I-labeled bovine serum albumin was injected i.v. as a marker for plasma protein extravasation.
-
Stimulation: Unilateral electrical stimulation of the trigeminal ganglion or i.v. administration of capsaicin was used to induce neurogenic inflammation.
-
Sample Collection: After a set period, animals were euthanized, and the dura mater and conjunctiva were dissected.
-
Quantification: The amount of radioactivity in the tissues was measured to quantify plasma protein extravasation.
-
Data Analysis: The dose of this compound that caused a 50% inhibition of plasma protein extravasation (ID50) was calculated.
Results Summary:
-
Oral administration of RPR-100893 (≥ 0.1 µg/kg) dose-dependently decreased plasma protein extravasation in the dura mater, while its enantiomer was inactive.
-
Intravenous RPR-100893 (≥ 0.5 ng/kg) also significantly inhibited extravasation.
-
The ID50 for orally administered RPR-100893 against capsaicin-induced extravasation was 7.4 µg/kg for the dura mater and 82 µg/kg for the conjunctiva.
This model is used to study the role of NK1 receptors in nociceptive reflexes in the trigeminal system.
Objective: To investigate the effect of this compound on the jaw-opening reflex, a model of trigeminal pain.
Experimental Protocol (based on a 1998 study):
-
Animal Model: Freely moving guinea pigs.
-
Stimulation: Electrical stimulation of the lower incisor tooth pulp to elicit the jaw-opening reflex.
-
Drug Administration: Intra-oral administration of RPR-100893 at doses of 3, 10, 15, and 30 mg/kg.
-
Recording: Electromyographic (EMG) recordings of the digastric muscle to measure the short- and long-latency components of the jaw-opening reflex.
-
Data Analysis: The reflex thresholds for both components were determined before and after drug administration.
Results Summary:
-
RPR-100893 induced a significant and dose-dependent increase in the long-latency reflex thresholds.
-
The short-latency responses were not affected.
CNS Effects and Clinical Development
The preclinical data suggested that this compound could be effective in conditions involving neurogenic inflammation, such as migraine. A clinical trial was conducted to evaluate the efficacy of oral this compound (RPR-100893) in the treatment of migraine attacks. However, the study, which tested doses of 1, 5, and 20 mg, did not show a significant difference in headache intensity or improvement compared to placebo.
Another study in cynomolgus monkeys investigated the role of Substance P in the regulation of the menstrual cycle. Daily administration of RPR-100893 at 1 mg/kg or 10 mg/kg was found to enhance the estradiol-induced luteinizing hormone (LH) and follicle-stimulating hormone (FSH) surges.
The development of this compound was ultimately discontinued. The reasons for this decision are not publicly detailed but could be related to a lack of efficacy in clinical trials, unfavorable pharmacokinetic properties, or other strategic considerations by the developing company, Sanofi.
Conclusion
This compound (RPR-100893) is a potent and selective non-peptide NK1 receptor antagonist that showed promise in preclinical models of neurogenic inflammation and pain. However, the lack of demonstrated efficacy in a clinical trial for migraine and the subsequent discontinuation of its development have left a limited public record of its detailed pharmacological properties. This guide has synthesized the available information on this compound, highlighting its mechanism of action and in vivo effects. While specific quantitative in vitro data remains elusive, the compiled information provides a valuable historical and scientific context for this compound within the broader class of NK1 receptor antagonists. Further research into the structure-activity relationships of the triarylperhydroisoindolol class of compounds, of which this compound is a prototype, may still yield valuable insights for the design of future CNS-acting drugs.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of Dapitant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vitro cell-based assays to characterize the pharmacological activity of Dapitant, a neurokinin-1 (NK1) receptor antagonist. The protocols are designed to be comprehensive and easily adaptable for research and drug development purposes.
Introduction
This compound is a selective antagonist of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P.[1] The interaction of Substance P with the NK1 receptor is implicated in various physiological processes, including pain transmission, inflammation, and emesis.[2] By blocking this interaction, this compound and other NK1 receptor antagonists have therapeutic potential in a range of clinical applications.[3]
These protocols will detail three key in vitro assays to characterize the interaction of this compound with the NK1 receptor: a receptor binding assay, a functional calcium flux assay, and a receptor internalization assay.
Data Presentation
The following table summarizes the in vitro activity of this compound and other common NK1 receptor antagonists.
| Compound | Assay Type | Cell Line | Parameter | Value |
| This compound | NK1 Receptor Binding | - | IC50 | 13 nM |
| Aprepitant | NK1 Receptor Binding | Human NK1 Receptor | IC50 | 0.1 nM |
| Aprepitant | Cell Viability (24h) | GBC-SD | IC50 | 11.76 µM |
| Aprepitant | Cell Viability (24h) | NOZ | IC50 | 15.32 µM |
| Substance P | Receptor Internalization | SH-SY5Y-tGFP-NK1R | EC50 | 18 nM |
| Substance P | Calcium Mobilization | HEK293-NK1R | -logEC50 | 8.5 (EC50 ≈ 3.16 nM)[4] |
| Substance P | cAMP Accumulation | HEK293-NK1R | -logEC50 | 7.8 (EC50 ≈ 15.8 nM)[4] |
| (+/-)-CP-96,345 | NK1 Receptor Antagonism | Guinea-pig ileum | pKB | 8.11 |
| Spantide II | NK1 Receptor Antagonism | Guinea-pig ileum | pKB | 7.08 |
| FR 113680 | NK1 Receptor Antagonism | Guinea-pig ileum | pKB | 6.61 |
| L 668,169 | NK1 Receptor Antagonism | Guinea-pig ileum | pKB | 6.44 |
Signaling Pathway and Experimental Workflows
NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a signaling cascade through the Gq alpha subunit of its associated heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration is a key second messenger that mediates many of the downstream cellular responses to NK1 receptor activation.
Experimental Workflow: General Overview
The following diagram illustrates the general workflow for the in vitro cell-based assays described in these protocols.
Experimental Protocols
NK1 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the NK1 receptor. The assay measures the ability of this compound to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell Lines: CHO or HEK293 cells stably expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.
-
Non-labeled Ligand: Substance P (for determination of non-specific binding).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates.
-
Filter mats (e.g., GF/C).
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-NK1R or HEK293-NK1R cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding).
-
50 µL of a saturating concentration of non-labeled Substance P (e.g., 1 µM) for non-specific binding.
-
50 µL of varying concentrations of this compound.
-
-
Add 50 µL of radioligand (e.g., [³H]-Substance P at a concentration near its Kd) to all wells.
-
Add 100 µL of the cell membrane preparation to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
NK1 Receptor-Mediated Calcium Flux Assay
This protocol measures the ability of this compound to inhibit Substance P-induced increases in intracellular calcium concentration.
Materials:
-
Cell Lines: CHO or HEK293 cells stably expressing the human NK1 receptor.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Agonist: Substance P.
-
Antagonist: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional, to prevent dye leakage).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Plating:
-
Seed CHO-NK1R or HEK293-NK1R cells into black, clear-bottom microplates and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Pre-incubation:
-
After the dye-loading incubation, wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject Substance P (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the Substance P response against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
NK1 Receptor Internalization Assay
This protocol assesses the ability of this compound to block agonist-induced internalization of the NK1 receptor.
Materials:
-
Cell Lines: SH-SY5Y cells stably expressing a fluorescently tagged NK1 receptor (e.g., NK1R-tGFP).
-
Agonist: Substance P.
-
Antagonist: this compound.
-
Culture Medium.
-
Fixative (e.g., 4% paraformaldehyde).
-
Nuclear Stain (e.g., DAPI).
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Cell Plating:
-
Seed SH-SY5Y-NK1R-tGFP cells into multi-well imaging plates and culture to allow for adherence.
-
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Add Substance P (at a concentration that induces robust internalization, e.g., 100 nM) to the wells.
-
Incubate for 30-60 minutes at 37°C to allow for receptor internalization.
-
-
Cell Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the nuclei with DAPI.
-
-
Imaging:
-
Acquire images of the cells using a high-content imaging system or fluorescence microscope. Capture both the GFP (NK1 receptor) and DAPI (nuclei) channels.
-
-
Data Analysis:
-
In untreated or agonist-treated cells, the GFP signal will be localized to the plasma membrane and, upon stimulation, will appear in intracellular vesicles.
-
Quantify the degree of receptor internalization by measuring the intensity and number of intracellular GFP-positive vesicles per cell.
-
Plot the percentage of inhibition of Substance P-induced internalization against the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of internalization.
-
References
Application Notes & Protocols: Evaluating Dapitant Efficacy in Preclinical Animal Models
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and standardized protocols for assessing the efficacy of Dapitant, a selective neurokinin-1 (NK1) receptor antagonist, in established rodent models. The focus is on models relevant to anxiety, depression, and pain, which are core therapeutic areas associated with the Substance P (SP) / NK1 receptor system. Included are summaries of quantitative data, step-by-step experimental procedures, and diagrams of key pathways and workflows to facilitate experimental design and execution.
Introduction and Mechanism of Action
This compound is a non-peptide antagonist of the neurokinin-1 (NK1) receptor. Its primary mechanism of action is to block the binding of the neuropeptide Substance P (SP). The SP/NK1 system is widely distributed in the central and peripheral nervous systems and is implicated in the modulation of affective behaviors, pain signaling (nociception), and inflammatory processes.[1][2] Stressful stimuli can induce the release of SP, which then binds to NK1 receptors, activating downstream signaling cascades.[1] By inhibiting this interaction, this compound is hypothesized to possess anxiolytic, antidepressant, and analgesic properties.
The Substance P / NK1 Receptor Signaling Pathway
The binding of Substance P to its G protein-coupled receptor, NK1R, initiates a cascade of intracellular events.[3] Key downstream effects include the activation of phospholipase C, leading to phosphoinositide hydrolysis, mobilization of intracellular calcium, and the activation of the mitogen-activated protein kinase (MAPK) pathway.[2] This signaling can potentiate the activity of other receptors, such as the NMDA receptor, contributing to neuronal excitability and transmission of pain signals.
Application I: Models for Anxiolytic Efficacy
Animal models of anxiety are designed to create a conflict between the innate drive to explore a new environment and the aversion to open, elevated, or brightly lit spaces. Anxiolytic compounds like this compound are expected to reduce avoidance behaviors.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms. A reduction in anxiety is inferred from an increase in the proportion of time spent and entries made into the open arms.
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two closed arms (e.g., 50x10x40 cm) elevated above the floor (e.g., 50-70 cm).
-
Animals: Adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), housed under standard conditions with a 12h light/dark cycle. Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (specify dose, e.g., 1-30 mg/kg) or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) 30-60 minutes prior to testing. Include a positive control group (e.g., Diazepam, 1-2 mg/kg, i.p.).
-
Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using an overhead video camera connected to tracking software.
-
-
Data Analysis:
-
Time spent in open arms (s).
-
Time spent in closed arms (s).
-
Number of entries into open arms.
-
Number of entries into closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Primary Endpoints:
-
Percentage of time spent in open arms: (Time in open / (Time in open + Time in closed)) * 100.
-
Percentage of open arm entries: (Open entries / (Open + Closed entries)) * 100.
-
Quantitative Data Summary (Hypothetical):
| Compound | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
|---|---|---|---|
| Vehicle | - | 18.5 ± 2.1 | 25.4 ± 3.0 |
| This compound | 3 | 25.1 ± 2.5* | 33.8 ± 3.5 |
| This compound | 10 | 34.6 ± 3.1** | 42.1 ± 4.0** |
| This compound | 30 | 33.9 ± 2.9** | 41.5 ± 3.8** |
| Diazepam | 2 | 40.2 ± 3.5*** | 48.9 ± 4.2*** |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle
Application II: Models for Antidepressant Efficacy
Animal models of depression often rely on inducing a state of "behavioral despair," where animals cease escape-oriented behaviors when placed in an inescapable, aversive situation. Antidepressants are expected to increase active, escape-oriented behaviors.
Forced Swim Test (FST)
The FST, or Porsolt test, is a widely used screening tool for antidepressant drugs. The model is based on the observation that rodents, after an initial period of struggling, will adopt an immobile posture. This immobility is interpreted as a passive, despair-like state, which is reduced by antidepressant treatment.
Experimental Protocol:
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 15 cm).
-
Animals: Adult mice (e.g., CD-1) or rats.
-
Drug Administration: Administer this compound or vehicle according to a specific regimen. For acute effects, a single injection 30-60 minutes prior to testing is common. For chronic effects, daily administration for 14-21 days may be required. Include a positive control (e.g., Fluoxetine, 10-20 mg/kg).
-
Procedure:
-
Pre-test (Day 1, optional but common for rats): Place the animal in the water for a 15-minute session to induce a baseline level of despair.
-
Test (Day 2): Place the animal in the water for a 6-minute session.
-
Record the session for later analysis.
-
-
Data Analysis:
-
Score the behavior during the final 4 minutes of the 6-minute test session.
-
Immobility: Time (s) the animal spends floating passively, making only small movements necessary to keep its head above water.
-
Mobility/Struggling: Time (s) spent actively swimming or climbing.
-
-
Primary Endpoint: A significant reduction in immobility time is indicative of an antidepressant-like effect.
Quantitative Data Summary (Hypothetical):
| Compound | Dose (mg/kg, p.o.) | Immobility Time (s) (Mean ± SEM) |
|---|---|---|
| Vehicle | - | 165.4 ± 10.2 |
| This compound | 10 | 158.1 ± 9.8 |
| This compound | 30 | 115.7 ± 8.5** |
| Fluoxetine | 20 | 95.3 ± 7.1*** |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle
Application III: Models for Analgesic Efficacy
The SP/NK1 system is a key pathway for transmitting nociceptive signals. Animal models of pain are used to evaluate the potential of compounds like this compound to reduce pain responses. These models can simulate different pain states, such as acute inflammatory or persistent pain.
Formalin Test
The formalin test is a model of continuous, moderate pain resulting from tissue injury. It produces a biphasic pain response. The first phase (0-5 min) represents acute nociceptive pain from direct chemical stimulation of nerve endings. The second phase (15-60 min) reflects inflammatory pain, involving a combination of peripheral inflammation and central sensitization. Centrally acting analgesics, like NK1 antagonists, are expected to be effective in the second phase.
Experimental Protocol:
-
Apparatus: A clear observation chamber (e.g., 30x30x30 cm) with a mirror placed behind it to allow an unobstructed view of the animal's paw.
-
Animals: Adult rats or mice.
-
Drug Administration: Administer this compound or vehicle 30-60 minutes prior to the formalin injection. Include a positive control (e.g., Morphine, 5-10 mg/kg, s.c.).
-
Procedure:
-
Briefly restrain the animal and inject a small volume (e.g., 20-50 µL) of dilute formalin (e.g., 1-5%) into the plantar surface of one hind paw.
-
Immediately place the animal into the observation chamber.
-
Observe and score the animal's behavior for 60 minutes.
-
-
Data Analysis:
-
Record the cumulative time (s) the animal spends licking, biting, or flinching the injected paw.
-
This is typically done in 5-minute blocks for the 60-minute duration.
-
Phase 1 Score: Total time spent in pain behaviors from 0-5 minutes.
-
Phase 2 Score: Total time spent in pain behaviors from 15-60 minutes.
-
-
Primary Endpoint: A significant reduction in the pain score, particularly in Phase 2, indicates an analgesic effect.
Quantitative Data Summary (Hypothetical):
| Compound | Dose (mg/kg, i.p.) | Phase 1 Pain Score (s) (Mean ± SEM) | Phase 2 Pain Score (s) (Mean ± SEM) |
|---|---|---|---|
| Vehicle | - | 55.2 ± 4.8 | 180.5 ± 15.1 |
| This compound | 10 | 51.9 ± 5.1 | 125.3 ± 12.6** |
| This compound | 30 | 48.6 ± 4.5 | 80.1 ± 9.4*** |
| Morphine | 5 | 20.7 ± 3.1*** | 45.8 ± 6.2*** |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle
General Application Notes
-
Drug Formulation: this compound should be dissolved or suspended in an appropriate vehicle (e.g., saline, 0.5% methylcellulose, or Tween 80 in saline). The vehicle used should be tested alone to ensure it has no behavioral effects.
-
Dose-Response: It is critical to establish a full dose-response curve to identify the minimal effective dose and potential U-shaped or bell-shaped dose-response relationships.
-
Controls: Always include a vehicle control group and, where possible, a positive control with a known mechanism of action to validate the assay.
-
Blinding: To prevent experimenter bias, the person administering the drug and scoring the behavior should be blind to the treatment conditions.
-
Environmental Conditions: Maintain consistent testing conditions (e.g., time of day, lighting, noise levels) as these can significantly influence behavioral outcomes.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines to ensure animal welfare.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
RPR-100893: Application Notes and Protocols for Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for utilizing RPR-100893, a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor, in preclinical pain research. Detailed protocols for key in vivo and in vitro assays are provided to facilitate the investigation of its analgesic and anti-inflammatory properties.
Introduction
RPR-100893 is a high-affinity antagonist for the human and guinea pig NK1 receptor, the primary receptor for the neuropeptide Substance P.[1] Substance P and its receptor are critically involved in nociceptive signaling, neurogenic inflammation, and the transmission of pain signals within the central and peripheral nervous system. By blocking the action of Substance P, RPR-100893 offers a valuable tool for dissecting the role of the NK1 receptor in various pain states and as a potential therapeutic agent. This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its application in pain research.
Mechanism of Action & Signaling Pathway
RPR-100893 exerts its effects by competitively inhibiting the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). The binding of Substance P to the NK1 receptor typically initiates a signaling cascade that contributes to neuronal excitability and inflammation. This pathway primarily involves the coupling to Gq/11 and Gs proteins, leading to the activation of Phospholipase C (PLC). PLC activation results in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC). Downstream of these events, the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are activated, leading to gene transcription and cellular responses that promote inflammation and pain.
Quantitative Data Summary
The following tables summarize the available quantitative data for RPR-100893 in various preclinical models.
Table 1: Receptor Binding Affinity
| Parameter | Receptor | Species | Value |
| Ki | NK1 | Human | Data not available in searched literature |
| IC50 | NK1 | Guinea Pig | Data not available in searched literature |
| Affinity | NK1 | Human, Guinea Pig | High[1] |
Table 2: In Vivo Efficacy in Pain Models
| Model | Species | Route of Administration | Dose Range | Observed Effect |
| Jaw-Opening Reflex | Guinea Pig | Intra-oral | 3, 10, 15, 30 mg/kg | Dose-dependent increase in long-latency reflex thresholds[1] |
| Neurogenic Plasma Protein Extravasation | Guinea Pig | Intravenous | ≥ 0.5 ng/kg | Dose-dependent inhibition of extravasation |
| Neurogenic Plasma Protein Extravasation | Guinea Pig | Oral | ≥ 0.1 µg/kg | Dose-dependent inhibition of extravasation |
| Capsaicin-Induced Plasma Protein Extravasation | Guinea Pig | Oral | 7.4 µg/kg (ID50, dura mater), 82 µg/kg (ID50, conjunctiva) | Inhibition of plasma protein extravasation |
| Formalin Test | Rat/Mouse | Not specified | Data not available in searched literature | Data not available in searched literature |
| Hot Plate Test | Rat/Mouse | Not specified | Data not available in searched literature | Data not available in searched literature |
Experimental Protocols
Receptor Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity of RPR-100893 to the NK1 receptor. Specific conditions may need to be optimized.
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of RPR-100893 for the NK1 receptor.
Materials:
-
Cell line stably expressing the human or guinea pig NK1 receptor (e.g., CHO or HEK293 cells)
-
Radiolabeled Substance P (e.g., [3H]-Substance P)
-
Unlabeled Substance P
-
RPR-100893
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture NK1 receptor-expressing cells and harvest them. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of radiolabeled Substance P to each well.
-
Add increasing concentrations of unlabeled RPR-100893 to the experimental wells.
-
For determining non-specific binding, add a high concentration of unlabeled Substance P to a set of control wells.
-
For determining total binding, add only the radiolabeled Substance P and buffer.
-
Add the membrane preparation to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the RPR-100893 concentration. Determine the IC50 value from the resulting sigmoidal curve. The Ki value can be calculated using the Cheng-Prusoff equation.
References
Application Notes and Protocols for Dapitant in Blocking Substance P-Induced Responses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dapitant, a potent and selective non-peptide antagonist of the Substance P (SP) neurokinin-1 receptor (NK1R), in blocking SP-induced physiological responses. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in their investigations.
Introduction
Substance P (SP) is an undecapeptide neuropeptide that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] It is involved in a wide array of physiological processes, including pain transmission, inflammation, and anxiety.[2] SP exerts its effects by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor. This compound is a selective antagonist of the NK1R, effectively blocking the downstream signaling cascades initiated by SP binding. This property makes this compound a valuable tool for studying the physiological roles of SP and a potential therapeutic agent for conditions mediated by excessive SP activity.
Mechanism of Action
Substance P, upon binding to the NK1R, activates Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events lead to various cellular responses, including neuronal excitation, smooth muscle contraction, and the release of inflammatory mediators. This compound competitively binds to the NK1R, preventing SP from binding and thereby inhibiting this signaling cascade.
References
- 1. Anxiety rating scales in Parkinson's disease: a validation study of the Hamilton anxiety rating scale, the Beck anxiety inventory, and the hospital anxiety and depression scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P mediates inflammatory oedema in acute pancreatitis via activation of the neurokinin-1 receptor in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dapitant in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapitant is a potent and selective non-peptide antagonist of the Neurokinin-1 receptor (NK-1R). The NK-1R is the primary receptor for Substance P (SP), a neuropeptide implicated as a key mediator in the pathophysiology of neuroinflammation. By blocking the interaction of SP with NK-1R, this compound offers a promising therapeutic strategy to attenuate inflammatory processes within the central nervous system (CNS). These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
Neuroinflammation is a critical component of various neurological disorders. Substance P, released from nerve endings, binds to NK-1R on glial cells (microglia and astrocytes) and endothelial cells of the blood-brain barrier. This interaction triggers a cascade of inflammatory responses, including the release of pro-inflammatory cytokines and chemokines, increased vascular permeability, and recruitment of immune cells to the site of injury or pathology.
This compound competitively inhibits the binding of Substance P to the NK-1R, thereby disrupting these downstream signaling pathways. This blockade leads to a reduction in the production of key inflammatory mediators and a decrease in neurogenic inflammation, highlighting its potential as a neuroprotective agent.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound in preclinical models of neuroinflammation.
| Parameter | Value | Species | Model System | Reference |
| IC50 (NK-1R Binding) | 13 nM | - | In vitro binding assay | |
| ID50 (i.v. administration) | ≥ 0.5 ng/kg | Guinea Pig | Neurogenic plasma protein extravasation (dura mater) | [1] |
| ID50 (p.o. administration) | 7.4 µg/kg | Guinea Pig | Capsaicin-induced plasma protein extravasation (dura mater) | [1] |
| ID50 (p.o. administration) | 82 µg/kg | Guinea Pig | Capsaicin-induced plasma protein extravasation (conjunctiva) | [1] |
Signaling Pathways
This compound's mechanism of action involves the interruption of the Substance P / NK-1R signaling cascade, which is known to activate pro-inflammatory transcription factors such as NF-κB and downstream kinase pathways like the Mitogen-Activated Protein Kinases (MAPKs).
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in neuroinflammation are provided below.
In Vitro Microglia Activation Assay
This protocol is designed to assess the dose-dependent effect of this compound on the release of pro-inflammatory cytokines from activated microglial cells.
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
This compound (RPR100893)
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6)
-
96-well cell culture plates
Procedure:
-
Seed microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Incubate for 1-2 hours.
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to each well (except for the unstimulated control) to a final concentration of 100 ng/mL.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Perform ELISA for the desired cytokines according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations.
-
Plot the cytokine concentration against the this compound concentration to determine the dose-response relationship and calculate the IC50 value.
In Vivo Neurogenic Plasma Protein Extravasation Model
This protocol, adapted from Lee et al., measures the ability of this compound to inhibit neurogenic inflammation in the dura mater of guinea pigs.[1][2]
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
This compound (RPR100893)
-
Anesthetic (e.g., pentobarbital)
-
¹²⁵I-labeled bovine serum albumin (¹²⁵I-BSA)
-
Stereotaxic frame
-
Bipolar stimulating electrode
-
Perfusion buffer (e.g., saline)
-
Gamma counter
Procedure:
-
Anesthetize the guinea pig and place it in a stereotaxic frame.
-
Administer this compound either intravenously (i.v.) 30 minutes prior to stimulation or orally (p.o.) 60 minutes prior to stimulation at the desired doses.
-
Inject ¹²⁵I-BSA (50 µCi/kg) intravenously.
-
Perform unilateral electrical stimulation of the trigeminal ganglion (0.6 mA, 5 ms, 5 Hz for 5 minutes).
-
Five minutes after the end of stimulation, euthanize the animal.
-
Perfuse the animal with saline to remove intravascular tracer.
-
Dissect the dura mater and other tissues of interest (e.g., conjunctiva).
-
Measure the radioactivity in the tissue samples using a gamma counter.
-
Calculate the amount of plasma protein extravasation as µL of plasma per gram of tissue.
-
Compare the extravasation in this compound-treated animals to vehicle-treated controls to determine the percentage of inhibition and calculate the ID50 value.
Conclusion
This compound demonstrates significant potential as a tool for studying and potentially treating neuroinflammatory conditions. Its potent antagonism of the NK-1R allows for the effective blockade of Substance P-mediated neurogenic inflammation. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further elucidate the role of the SP/NK-1R pathway in neuroinflammation and to evaluate the therapeutic efficacy of this compound in various CNS disorders.
References
- 1. Blockade by oral or parenteral RPR 100893 (a non-peptide NK1 receptor antagonist) of neurogenic plasma protein extravasation within guinea-pig dura mater and conjunctiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade by oral or parenteral RPR 100893 (a non-peptide NK1 receptor antagonist) of neurogenic plasma protein extravasation within guinea-pig dura mater and conjunctiva - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Dapitant Concentration in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapitant is a selective, high-affinity antagonist of the Neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand is Substance P, a neuropeptide implicated in the pathophysiology of numerous processes, including inflammation, pain, and mood disorders. By blocking the interaction of Substance P with the NK1 receptor, this compound holds therapeutic potential for a variety of clinical indications.
Accurate quantification of this compound concentration in target tissues is crucial for preclinical and clinical drug development. Tissue concentration data informs pharmacokinetics (PK), pharmacodynamics (PD), and toxicokinetics (TK), providing essential insights into drug distribution, target engagement, and dose-response relationships. These application notes provide a comprehensive overview of the methodologies for measuring this compound concentration in tissue samples, with a primary focus on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for small molecule quantification in complex biological matrices.
While a specific validated bioanalytical method for this compound in tissue is not publicly available, this document outlines a general, robust LC-MS/MS protocol based on established principles for small molecule analysis in tissue homogenates. The provided validation parameters are illustrative and based on typical performance characteristics for such assays, as guided by regulatory bodies like the FDA and EMA.[1][2][3][4][5]
Quantitative Data Summary
The following table summarizes typical validation parameters for a bioanalytical LC-MS/MS method for the quantification of a small molecule, like this compound, in tissue homogenate. Note: This data is illustrative and not specific to a validated this compound assay. A full method validation would be required for this compound.
| Validation Parameter | Typical Acceptance Criteria | Illustrative Performance |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 2.1% to 9.8% |
| Recovery (%) | Consistent and reproducible | 85% - 95% |
| Matrix Effect | CV ≤ 15% | 6.7% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Change within ±15% | Stable |
Experimental Protocols
Tissue Sample Preparation and Homogenization
This protocol describes the initial processing of tissue samples to prepare a homogenate suitable for subsequent extraction.
Materials:
-
Frozen tissue samples
-
Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Protease inhibitors
-
Bead mill homogenizer with appropriate beads (e.g., ceramic or stainless steel)
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Tare a pre-chilled microcentrifuge tube.
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Record the exact weight of the tissue.
-
Add a pre-determined volume of ice-cold homogenization buffer to the tissue. A common ratio is 1:3 or 1:4 (w/v), for example, 300 µL of buffer for 100 mg of tissue.
-
Add protease inhibitors to the buffer to prevent enzymatic degradation of proteins.
-
Add homogenization beads to the tube.
-
Homogenize the tissue using a bead mill homogenizer according to the manufacturer's instructions. Ensure the samples remain cold during the process.
-
Visually inspect the sample to ensure complete homogenization.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (tissue homogenate) for the extraction procedure.
This compound Extraction from Tissue Homogenate (Protein Precipitation)
This protocol describes a common and straightforward method for extracting a small molecule like this compound from the tissue homogenate.
Materials:
-
Tissue homogenate supernatant
-
Internal Standard (IS) solution (a structurally similar molecule to this compound, ideally a stable isotope-labeled version)
-
Acetonitrile (ACN) containing 0.1% formic acid (ice-cold)
-
Microcentrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 ACN:water)
Procedure:
-
Pipette a known volume of tissue homogenate (e.g., 100 µL) into a clean microcentrifuge tube.
-
Add a small volume of the Internal Standard solution at a known concentration.
-
Add 3 volumes of ice-cold acetonitrile with 0.1% formic acid (e.g., 300 µL) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of reconstitution solution (e.g., 100 µL).
-
Vortex to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This section outlines the typical parameters for the analysis of a small molecule like this compound. Instrument parameters would need to be optimized specifically for this compound and the chosen internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to separate this compound from matrix components.
Mass Spectrometry Conditions (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for this compound and its Internal Standard.
Visualizations
This compound's Mechanism of Action: NK1 Receptor Antagonism
This compound is a competitive antagonist at the Neurokinin-1 (NK1) receptor. Its primary mechanism of action is to block the binding of the endogenous ligand, Substance P. This interruption of the Substance P/NK1 signaling cascade is the basis of its therapeutic effects.
The binding of Substance P to the Gq-protein coupled NK1 receptor typically activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates Protein Kinase C (PKC), leading to a variety of downstream cellular responses. This compound prevents this cascade from occurring.
Experimental Workflow for this compound Quantification in Tissue
The following diagram illustrates the logical flow of the experimental process, from sample collection to data analysis, for the quantification of this compound in tissue samples.
References
Application Notes and Protocols for Dapitant as an NK1R Investigative Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapitant is a selective, non-peptide antagonist of the Neurokinin-1 receptor (NK1R), a G protein-coupled receptor that binds the neuropeptide Substance P (SP). The SP/NK1R signaling pathway is implicated in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and mood disorders. As a potent and selective antagonist, this compound serves as an invaluable tool compound for elucidating the role of the NK1R in these processes and for the preclinical evaluation of novel NK1R-targeted therapeutics.
These application notes provide a comprehensive overview of the use of this compound in NK1R research, including its mechanism of action, and detailed protocols for key in vitro and in vivo experimental applications.
Mechanism of Action
This compound competitively binds to the NK1R, preventing the binding of its endogenous ligand, Substance P.[1] This blockade inhibits the downstream signaling cascade initiated by SP binding. The NK1R primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation, smooth muscle contraction, and the release of pro-inflammatory mediators. By blocking the initial binding of Substance P, this compound effectively attenuates these downstream events.
Data Presentation: In Vitro Pharmacology of NK1R Antagonists
| Compound | Radioligand | Cell Line/Tissue | Assay Type | Ki (nM) | IC50 (nM) | EC50 (nM) | pA2 | Reference |
| This compound | [³H]-Substance P | CHO-hNK1R | Binding Affinity | N/A | N/A | - | - | User-determined |
| This compound | - | U373 MG | Functional Antagonism | - | - | N/A | N/A | User-determined |
| Aprepitant | [³H]-Substance P | IM-9 | Binding Affinity | 0.1-0.2 | 1.0 | - | - | N/A |
| Aprepitant | - | U373 MG | Functional Antagonism | - | - | N/A | 9.3 | N/A |
N/A: Not Available. Researchers should determine these values experimentally.
Mandatory Visualizations
NK1R Signaling Pathway
Caption: NK1R signaling cascade initiated by Substance P and inhibited by this compound.
Experimental Workflow for Evaluating NK1R Antagonists
Caption: A typical experimental workflow for the characterization of an NK1R antagonist.
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki and IC50) of this compound for the NK1 receptor.
Materials:
-
HEK293 cells stably expressing human NK1R (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors (e.g., bacitracin, leupeptin)
-
Radioligand: [³H]-Substance P (specific activity ~30-60 Ci/mmol)
-
Non-specific binding control: High concentration of unlabeled Substance P (e.g., 1 µM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Filtration manifold
Protocol:
-
Membrane Preparation:
-
Culture HEK293-hNK1R cells to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store membrane aliquots at -80°C until use.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 1 µM unlabeled Substance P (for non-specific binding) or this compound dilution.
-
50 µL of [³H]-Substance P (final concentration typically 0.5-1.0 nM).
-
100 µL of membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a filtration manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Calcium Mobilization
Objective: To determine the functional potency (EC50 and pA2) of this compound in blocking Substance P-induced intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing human NK1R (or other suitable cell line, e.g., U373 MG)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Substance P stock solution
-
This compound stock solution
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Preparation:
-
Seed HEK293-hNK1R cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer) for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of assay buffer to each well.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound.
-
Add 50 µL of the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature. For control wells (agonist response only), add 50 µL of assay buffer.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).
-
After establishing a stable baseline fluorescence, inject 50 µL of Substance P (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Continue recording fluorescence for an additional 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
Construct a dose-response curve by plotting the percentage of inhibition of the Substance P response against the logarithm of the this compound concentration.
-
Determine the IC50 value for this compound.
-
To determine the pA2 value (a measure of antagonist potency), perform a Schild analysis. This involves generating full agonist (Substance P) dose-response curves in the presence of several fixed concentrations of this compound. The pA2 is the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.
-
In Vivo Efficacy Model: Gerbil Foot-Tapping Behavior
Objective: To assess the in vivo efficacy of this compound in a centrally-mediated NK1R-dependent behavioral model.
Materials:
-
Male Mongolian gerbils (e.g., 60-80 g)
-
This compound formulation for intraperitoneal (i.p.) or oral (p.o.) administration
-
NK1R agonist (e.g., GR73632) for intracerebroventricular (i.c.v.) injection
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microsyringe pump
-
Observation chambers
Protocol:
-
Animal Acclimation and Dosing:
-
House the gerbils under standard laboratory conditions with ad libitum access to food and water for at least one week before the experiment.
-
Administer this compound or its vehicle via the desired route (i.p. or p.o.) at various doses and pre-treatment times.
-
-
i.c.v. Injection of NK1R Agonist:
-
At the designated time after this compound administration, anesthetize the gerbils.
-
Place the animal in a stereotaxic frame.
-
Perform a small incision to expose the skull.
-
Using appropriate stereotaxic coordinates, drill a small hole over the lateral ventricle.
-
Slowly infuse the NK1R agonist (e.g., GR73632, 30 pmol in 5 µL of saline) into the ventricle using a microsyringe pump over 1 minute.
-
Remove the needle and suture the incision.
-
-
Behavioral Observation:
-
Immediately after the i.c.v. injection, place the gerbil in an individual observation chamber.
-
Record the number of foot-tapping episodes with one hind paw over a defined period (e.g., 5 minutes).
-
-
Data Analysis:
-
Compare the number of foot-taps in the this compound-treated groups to the vehicle-treated control group.
-
Calculate the percentage of inhibition of the foot-tapping response for each dose of this compound.
-
Determine the ID50 (the dose of antagonist that inhibits the response by 50%) from the dose-response curve.
-
Conclusion
This compound is a powerful pharmacological tool for investigating the multifaceted roles of the NK1R. The protocols outlined above provide a framework for the in vitro and in vivo characterization of this compound's interaction with the NK1R and its functional consequences. Rigorous and well-controlled experiments using this compound will continue to advance our understanding of NK1R biology and its potential as a therapeutic target.
References
Application Notes and Protocols for the In Vivo Formulation of Dapitant
Introduction
Dapitant is a non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. The endogenous ligand for this receptor is Substance P, a neuropeptide involved in numerous physiological and pathological processes, including pain transmission, inflammation, and mood regulation.[1][2][3] As an NK1 receptor antagonist, this compound holds therapeutic potential for conditions such as depression, anxiety, and emesis.
A significant challenge in the preclinical evaluation of this compound is its physicochemical profile. With a high lipophilicity, it exhibits poor aqueous solubility, which can lead to low and erratic bioavailability if not formulated appropriately for in vivo administration. These application notes provide a framework and detailed protocols for developing suitable formulations to achieve consistent and adequate drug exposure in animal studies.
Physicochemical Properties of this compound
A successful formulation strategy begins with understanding the key physicochemical properties of the active pharmaceutical ingredient (API). These properties for this compound are summarized below. The high Log P value confirms its lipophilic nature and predicts low water solubility.
| Property | Value | Source |
| Molecular Weight | 561.7 g/mol | PubChem[4] |
| Calculated Log P | 6.7 | PubChem[4] |
| Aqueous Solubility | Very Low / Poor | Inferred from high Log P |
| Chemical Name | (2S)-1-[(3aS,4S,7aS)-4-hydroxy-4-(2-methoxyphenyl)-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one | PubChem |
General Formulation Workflow
The process of developing a suitable formulation for a poorly soluble compound like this compound follows a logical progression from characterization and screening to final preparation and analysis.
Application Notes: Vehicle Selection and Pre-formulation
Formulation Strategies
For a Biopharmaceutics Classification System (BCS) Class II compound like this compound (low solubility, high permeability), the primary goal is to enhance solubility and maintain the drug in a dissolved state in vivo. Several strategies can be employed:
-
Co-solvent Systems: A mixture of a water-miscible organic solvent and water can increase the solubility of lipophilic compounds. These are common for intravenous (IV) and oral (PO) routes.
-
Lipid-Based Formulations: These formulations involve dissolving the drug in oils, surfactants, or mixtures thereof. They are particularly effective for oral delivery as they can promote lymphatic absorption. Self-emulsifying drug delivery systems (SEDDS) are a sophisticated type of lipid formulation that forms a fine emulsion upon contact with gastrointestinal fluids.
-
Surfactant-Based Systems: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution rate. This can be suitable for oral, IV, or subcutaneous (SC) administration.
Common Excipients for Preclinical Formulations
The choice of excipients is critical. The following table lists commonly used excipients for solubilizing poorly water-soluble drugs in early-stage animal studies.
| Excipient Type | Examples | Typical Use |
| Co-solvents | Polyethylene Glycol 300/400 (PEG 300/400), Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | Solubilization for PO, IV, IP, SC routes. Often used in combination. |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15 | Micellar solubilization, emulsifying agents. Used for PO and IV routes. |
| Lipids / Oils | Medium-Chain Triglycerides (MCT, e.g., Miglyol® 812), Sesame Oil, Corn Oil, Capryol™ 90 | Lipid solutions, component of SEDDS/SMEDDS for oral delivery. |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms inclusion complexes to increase aqueous solubility. Used for IV and PO. |
Protocol: Pre-formulation Solubility Screening
Objective: To determine the solubility of this compound in various individual and mixed excipients to identify promising vehicles for formulation development.
Materials:
-
This compound powder
-
Selected excipients (e.g., PEG 400, Propylene Glycol, Cremophor® EL, Miglyol® 812, Solutol® HS 15)
-
2 mL glass vials with screw caps
-
Vortex mixer
-
Shaking incubator or rotator
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Add an excess amount of this compound powder to a series of labeled 2 mL glass vials (e.g., 10-20 mg per vial).
-
Add a fixed volume (e.g., 1 mL) of each selected excipient or pre-mixed vehicle system to the corresponding vial.
-
Cap the vials tightly and vortex for 1-2 minutes to ensure initial dispersion of the powder.
-
Place the vials in a shaking incubator set at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
After incubation, visually inspect the vials to confirm that excess solid drug remains, indicating saturation.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved drug.
-
Carefully collect a known volume of the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.
-
Express the results in mg/mL and tabulate the data to compare the solubilizing capacity of each vehicle.
Tachykinin NK1 Receptor Signaling Pathway
This compound functions by blocking the Tachykinin NK1 receptor, a G-protein coupled receptor (GPCR). The natural ligand, Substance P, activates the receptor, initiating downstream signaling cascades primarily through Gq and Gs proteins. This leads to the activation of phospholipase C (PLC) and adenylyl cyclase (AC), resulting in the generation of second messengers like inositol triphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP). These messengers modulate intracellular calcium levels and activate protein kinases (PKC and PKA), leading to various cellular responses. This compound competitively binds to the NK1 receptor, preventing Substance P from initiating this cascade.
Experimental Protocols
Safety Precaution: Always handle this compound and organic solvents in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Co-solvent Formulation for IV Administration
Objective: To prepare a 2 mg/mL solution of this compound in a co-solvent vehicle suitable for intravenous injection in rodents. This vehicle (20% PEG 400, 5% Solutol HS 15 in saline) is an example; ratios should be optimized based on solubility screening.
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG 400)
-
Solutol® HS 15
-
0.9% Sodium Chloride Injection, USP (Sterile Saline)
-
Sterile 15 mL polypropylene conical tubes
-
Sterile, single-use syringes
-
Sterile 0.22 µm syringe filters (ensure compatibility with PEG 400)
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Vehicle Preparation:
-
In a sterile 15 mL conical tube, weigh the required amount of PEG 400 and Solutol® HS 15. For 10 mL of vehicle, this would be 2 g of PEG 400 and 0.5 g of Solutol® HS 15.
-
Add approximately 5 mL of sterile saline.
-
Vortex and sonicate gently until a clear, homogenous solution is formed.
-
Add sterile saline to reach the final volume of 10 mL (q.s. to 10 mL). Vortex to mix. This is the final vehicle.
-
-
Drug Solubilization:
-
Weigh the required amount of this compound for the desired final concentration and volume. For a 2 mg/mL solution in 5 mL, weigh 10 mg of this compound.
-
Place the weighed this compound into a new sterile conical tube.
-
Add the prepared vehicle (5 mL) to the tube containing the this compound powder.
-
Cap the tube and vortex vigorously for 5-10 minutes.
-
Sonicate the mixture in a water bath for 15-20 minutes, or until all solid material has dissolved and the solution is clear. Intermittently vortex during sonication.
-
-
Sterilization and Final Preparation:
-
Visually inspect the solution against a light and dark background to ensure it is free of particulates.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a final sterile vial for storage or immediate use. This step ensures the final preparation is sterile for injection.
-
-
Verification (Recommended):
-
Take an aliquot of the final filtered solution for concentration analysis via HPLC to confirm the target concentration was achieved.
-
Protocol 2: Lipid-Based (SEDDS) Formulation for Oral Gavage
Objective: To prepare a 10 mg/mL solution of this compound in a self-emulsifying vehicle for oral administration. The simple two-component system below is an example; multi-component SEDDS can offer superior performance.
Materials:
-
This compound powder
-
Capryol™ 90
-
Cremophor® EL
-
Glass vials or tubes
-
Oral gavage needles
Equipment:
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional, for larger volumes)
-
Water bath
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle by mixing Capryol™ 90 and Cremophor® EL in the desired ratio (e.g., 40:60 w/w).
-
For 10 g of vehicle, weigh 4.0 g of Capryol™ 90 and 6.0 g of Cremophor® EL into a glass vial.
-
Vortex or stir until the mixture is homogenous.
-
-
Drug Solubilization:
-
Weigh the required amount of this compound for the desired final concentration and volume. For a 10 mg/mL formulation in 5 mL (assuming vehicle density ~1 g/mL), weigh 50 mg of this compound.
-
Add the this compound powder to a clean glass vial.
-
Add the prepared vehicle (5 mL or 5 g) to the vial.
-
Cap the vial and vortex vigorously.
-
Gently warm the mixture in a water bath (40-50°C) while mixing to facilitate dissolution. Continue until a clear, yellowish solution is obtained.
-
-
Final Preparation and Quality Check:
-
Visually inspect the final solution for any undissolved particles.
-
To confirm self-emulsification properties, add one drop of the formulation to 10 mL of water in a clear vial and gently invert. A spontaneous, fine, milky-white emulsion should form.
-
The formulation is now ready for administration by oral gavage. Store protected from light.
-
-
Verification (Recommended):
-
Confirm the final drug concentration via a suitable analytical method (e.g., HPLC after dilution in an organic solvent).
-
References
Application Notes and Protocols for Immunohistochemical Studies Involving Dapitant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapitant is a selective, non-peptide antagonist of the neurokinin-1 receptor (NK1R), which is the primary receptor for the neuropeptide Substance P (SP). The SP/NK1R signaling pathway is implicated in a variety of physiological and pathological processes, including inflammation, pain transmission, and cell proliferation.[1][2] These application notes provide a framework for utilizing immunohistochemistry (IHC) to investigate the expression and localization of the NK1 receptor in tissues of interest, particularly in studies involving the pharmacological modulation of this pathway with this compound.
Mechanism of Action: The NK1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR).[3] Upon binding of its ligand, Substance P, the receptor undergoes a conformational change, activating intracellular signaling cascades. The primary signaling pathways involve the activation of Gq and Gs heterotrimeric G proteins.[1]
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade can subsequently activate the MAPK/ERK pathway, influencing cell proliferation and survival.[3]
-
Gs Pathway: Activation of the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP activates protein kinase A (PKA), which can modulate various cellular functions, including gene expression through the phosphorylation of transcription factors like CREB.
This compound, as an NK1R antagonist, competitively binds to the receptor, thereby inhibiting the downstream signaling events initiated by Substance P.
Diagrams of Signaling Pathways and Experimental Workflow
Caption: NK1 Receptor signaling pathway activated by Substance P and inhibited by this compound.
Caption: General workflow for immunohistochemical staining of the NK1 receptor.
Experimental Protocols
Immunohistochemistry Protocol for NK1 Receptor Detection in Paraffin-Embedded Tissues
This protocol provides a general guideline for the immunohistochemical staining of the NK1 receptor. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific tissues and antibodies.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against NK1 receptor (select a validated antibody for IHC)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate-chromogen solution
-
Hematoxylin counterstain
-
Phosphate-buffered saline (PBS)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene: 2 changes for 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2x, 3 min each), 95% (2x, 3 min each), 80% (1x, 3 min).
-
Rinse in running distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated sodium citrate buffer (pH 6.0).
-
Heat in a steamer or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
-
Blocking:
-
Wash slides in PBS.
-
Block endogenous peroxidase activity by incubating in 3% hydrogen peroxide for 10-15 minutes.
-
Wash with PBS.
-
Block non-specific binding by incubating with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-NK1R antibody to its optimal concentration in blocking buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Incubate with ABC reagent for 30 minutes.
-
Wash with PBS.
-
Develop the signal with DAB substrate-chromogen solution until the desired stain intensity is reached (typically 2-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the stain in running tap water.
-
Dehydrate the sections through a graded ethanol series (80%, 95%, 100%).
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a permanent mounting medium.
-
Negative Control: For a negative control, substitute the primary antibody with PBS or an isotype control antibody at the same concentration.
Data Presentation
Quantitative analysis of IHC staining can be performed by scoring the intensity and percentage of positive cells. This data should be summarized in a clear and structured table for easy comparison between different experimental groups (e.g., control vs. This compound-treated).
| Treatment Group | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (Mean ± SD) |
| Vehicle Control | ||
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| This compound (Dose 3) |
Staining intensity can be scored on a scale (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong).
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Use a validated antibody for IHC; optimize antibody concentration. |
| Inadequate antigen retrieval | Optimize antigen retrieval method (buffer, time, temperature). | |
| High Background | Non-specific antibody binding | Increase blocking time; use a different blocking reagent. |
| Endogenous peroxidase activity | Ensure complete inactivation with hydrogen peroxide. | |
| Overstaining | Primary antibody too concentrated | Titrate the primary antibody to a higher dilution. |
| Incubation times too long | Reduce incubation times for antibody or detection reagents. |
Conclusion
Immunohistochemistry is a powerful technique to visualize the expression and localization of the NK1 receptor, the target of this compound. By employing a well-optimized IHC protocol, researchers can gain valuable insights into the role of the SP/NK1R pathway in their specific models and the in-situ effects of this compound treatment. The provided protocols and guidelines serve as a comprehensive resource for initiating such studies.
References
Troubleshooting & Optimization
Dapitant solubility and stability issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Dapitant in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-peptide antagonist of the Neurokinin-1 (NK-1) receptor. The NK-1 receptor's natural ligand is Substance P, a neuropeptide involved in pain transmission, inflammation, and emesis. By competitively blocking the binding of Substance P to the NK-1 receptor, this compound inhibits downstream signaling pathways, making it a subject of interest for its potential antiemetic, anxiolytic, and antidepressant properties.[1][2][3][4]
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO. One supplier reports a solubility of 40 mg/mL.[5] It is always recommended to perform small-scale solubility tests to confirm this in your specific batch and grade of DMSO.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in the appropriate volume of anhydrous DMSO to achieve the target concentration. Sonication or gentle warming (to no more than 37°C) can aid in dissolution. It is crucial to use anhydrous DMSO as water can affect the stability of the compound.
Q4: At what temperature and for how long can I store my this compound DMSO stock solution?
Q5: My this compound solution in DMSO precipitated after I diluted it with my aqueous cell culture medium. What should I do?
A5: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many hydrophobic compounds. This occurs because the compound is poorly soluble in the final aqueous environment. Please refer to the troubleshooting guide below for detailed steps on how to address this.
Q6: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A6: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many researchers aiming for 0.1% or lower to minimize solvent-induced toxicity or off-target effects. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder does not dissolve in DMSO. | - Insufficient solvent volume.- Low-quality or non-anhydrous DMSO.- Compound has degraded. | - Ensure you are using the correct volume of DMSO to achieve a concentration at or below the known solubility limit (40 mg/mL).- Use high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which may reduce solubility.- Assist dissolution by gentle warming (not exceeding 37°C) and/or sonication.- If the compound still does not dissolve, it may have degraded. It is advisable to use a new vial of the compound. |
| Precipitation occurs immediately upon dilution of DMSO stock into aqueous media. | - The final concentration of this compound exceeds its aqueous solubility.- The percentage of DMSO in the final solution is too low to maintain solubility. | - Lower the final concentration of this compound in your assay.- Increase the final percentage of DMSO in your assay, but ensure it remains within the tolerated limit for your specific cell line (typically ≤0.5%).- Prepare an intermediate dilution in a co-solvent system before the final dilution in the aqueous medium.- Add the this compound stock solution to the aqueous medium while vortexing to ensure rapid mixing. |
| Precipitation occurs over time in the final aqueous solution. | - The compound is not stable in the aqueous medium at the experimental temperature and pH. | - Prepare fresh dilutions immediately before each experiment.- If possible, conduct experiments at a lower temperature, although this is often dictated by the experimental design.- Evaluate the pH of your final solution, as this can impact compound stability. |
| Inconsistent experimental results. | - Degradation of this compound in the DMSO stock solution due to improper storage.- Inaccurate concentration due to incomplete dissolution or precipitation. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store stock solutions at -20°C or -80°C.- Before use, ensure the stock solution is completely thawed and vortexed to ensure homogeneity.- Visually inspect for any precipitation before making dilutions. |
Quantitative Data Summary
| Parameter | Value | Solvent | Source |
| Solubility | 40 mg/mL | DMSO | TargetMol |
| Recommended Final Concentration in Cell Culture | ≤ 0.5% (v/v) | DMSO in Aqueous Medium | General Scientific Consensus |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
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This compound (Molecular Weight: 561.7 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution, you would need: Mass = 0.010 L * 10 mmol/L * 561.7 g/mol = 5.617 mg
-
Carefully weigh out the calculated amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, sonicate the vial for a few minutes or warm it gently in a 37°C water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into single-use, sterile vials to minimize freeze-thaw cycles.
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Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the Neurokinin-1 receptor signaling pathway, a general experimental workflow for using this compound, and a logical troubleshooting flow for precipitation issues.
Caption: Neurokinin-1 Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: General Experimental Workflow for Using this compound in Cell-Based Assays.
Caption: Logical Flow for Troubleshooting this compound Precipitation Issues.
References
- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. List of NK1 receptor antagonists - Drugs.com [drugs.com]
- 5. This compound | TargetMol [targetmol.com]
Technical Support Center: Overcoming Poor Bioavailability of Dapitant in vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of Dapitant, a neurokinin-1 (NK1) receptor antagonist. The information is tailored for researchers and drug development professionals to facilitate successful experimental design and formulation strategies.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the preclinical development of this compound and offers potential solutions.
Problem 1: Low and Variable Oral Absorption in Animal Models
Symptoms:
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Inconsistent plasma concentration-time profiles between subjects.
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Low area under the curve (AUC) values following oral administration compared to intravenous administration.
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High standard deviations in pharmacokinetic parameters.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting/Recommended Action |
| Poor Aqueous Solubility | This compound's high lipophilicity (calculated XLogP3 of 6.7) suggests very low aqueous solubility, which is a primary reason for poor oral bioavailability. This can lead to dissolution rate-limited absorption.[1] 1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution. 2. Formulation with Solubilizing Excipients: Incorporate surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) in the formulation. 3. Amorphous Solid Dispersions: Formulate this compound with a polymer to create an amorphous solid dispersion, which can enhance its aqueous solubility and dissolution rate. |
| Low Permeability | While specific permeability data for this compound is not readily available, its high molecular weight (561.7 g/mol ) may contribute to lower permeability across the intestinal epithelium.[1] 1. In Vitro Permeability Assessment: Conduct Caco-2 permeability assays to determine the apparent permeability coefficient (Papp) and efflux ratio. This will help classify this compound according to the Biopharmaceutics Classification System (BCS). 2. Inclusion of Permeation Enhancers: If permeability is identified as a limiting factor, consider the use of well-characterized permeation enhancers in the formulation. |
| Extensive First-Pass Metabolism | As a neurokinin-1 (NK1) receptor antagonist, this compound is likely metabolized by cytochrome P450 enzymes in the gut wall and liver, similar to other drugs in its class like aprepitant which is a substrate for CYP3A4.[2] This can significantly reduce the amount of active drug reaching systemic circulation. 1. In Vitro Metabolic Stability: Perform in vitro metabolism studies using liver microsomes or hepatocytes to determine the intrinsic clearance of this compound. 2. Co-administration with CYP Inhibitors: In preclinical studies, co-administration with a known inhibitor of the metabolizing enzyme (e.g., a CYP3A4 inhibitor) can help to confirm the extent of first-pass metabolism. |
| Efflux by Transporters | P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump this compound back into the gut lumen, reducing its net absorption. 1. Bidirectional Caco-2 Assay: Determine the efflux ratio in a Caco-2 permeability assay. An efflux ratio significantly greater than 2 suggests the involvement of active efflux. 2. Formulation with P-gp Inhibitors: For preclinical investigations, formulating this compound with a known P-gp inhibitor can help to assess the impact of efflux on its bioavailability. |
Problem 2: Difficulty in Developing a Stable and Effective Formulation
Symptoms:
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Drug precipitation upon dilution in aqueous media.
-
Poor content uniformity in solid dosage forms.
-
Inconsistent in vitro dissolution profiles.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting/Recommended Action |
| Physicochemical Properties of this compound | This compound's high lipophilicity and crystalline nature can make it challenging to formulate. 1. Thorough Preformulation Studies: Characterize the solid-state properties of this compound (e.g., polymorphism, crystallinity) using techniques like DSC and XRPD. 2. Solubility Screening: Determine the solubility of this compound in a wide range of pharmaceutically acceptable solvents, co-solvents, and lipid-based excipients. |
| Inadequate Formulation Strategy | A simple suspension or powder-in-capsule formulation is unlikely to be sufficient for a poorly soluble compound like this compound. 1. Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or lipid nanoparticles. These formulations can maintain the drug in a solubilized state in the gastrointestinal tract. 2. Polymeric Nanoparticles: Encapsulating this compound in polymeric nanoparticles can improve its solubility and potentially enhance its absorption. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the likely Biopharmaceutics Classification System (BCS) class of this compound and why?
A1: Based on its high lipophilicity (XLogP3 = 6.7) and high molecular weight (561.7 g/mol ), this compound is most likely a BCS Class II or BCS Class IV compound.[1]
-
BCS Class II: Low Solubility, High Permeability. Its high lipophilicity might suggest good permeability, but its large molecular size could hinder this.
-
BCS Class IV: Low Solubility, Low Permeability. This is also a strong possibility given the molecular weight.
To definitively classify this compound, experimental data on its aqueous solubility and intestinal permeability (e.g., from a Caco-2 assay) are required.
Q2: What are the key in vitro experiments to perform to understand the poor bioavailability of this compound?
A2: A series of in vitro experiments are crucial to pinpoint the cause of this compound's poor bioavailability:
| Experiment | Purpose |
| Aqueous Solubility Study | To determine the equilibrium solubility of this compound in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract. |
| In Vitro Dissolution Testing | To evaluate the dissolution rate of different this compound formulations. This is critical for BCS Class II compounds where dissolution is the rate-limiting step for absorption. |
| Caco-2 Permeability Assay | To assess the intestinal permeability of this compound and to investigate the potential for active efflux by transporters like P-glycoprotein. |
| In Vitro Metabolism Study | To determine the metabolic stability of this compound in liver microsomes or hepatocytes and to identify the major metabolizing enzymes. |
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A3: Given this compound's likely poor aqueous solubility, the following formulation strategies hold the most promise:
-
Amorphous Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. This can significantly increase the aqueous solubility and dissolution rate.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve the solubilization of this compound in the gastrointestinal fluids and facilitate its absorption.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range (nanosuspensions) can dramatically increase the surface area available for dissolution, thereby enhancing the dissolution rate and oral absorption.
Section 3: Experimental Protocols & Visualizations
Detailed Methodologies for Key Experiments
1. Protocol for Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Transport Buffer: A physiologically relevant buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is used.
-
Experiment: The this compound solution is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to determine the A-to-B permeability. For the B-to-A permeability, the drug is added to the basolateral side, and samples are collected from the apical side.
-
Analysis: The concentration of this compound in the samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.
-
Efflux Ratio: The ratio of Papp (B-to-A) / Papp (A-to-B) is calculated to determine if active efflux is involved.
2. Protocol for In Vitro Dissolution Testing
-
Apparatus: USP Apparatus 2 (paddle apparatus) is commonly used.
-
Dissolution Medium: Biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) should be used in addition to standard buffers to better predict in vivo performance.
-
Procedure: The this compound formulation is placed in the dissolution vessel. The paddle is rotated at a specified speed (e.g., 50 rpm), and samples are withdrawn from the medium at predetermined time intervals.
-
Analysis: The amount of dissolved this compound in the samples is determined using a validated analytical method, typically HPLC with UV detection.
Visualizations
Caption: Workflow for investigating and overcoming poor bioavailability.
Caption: this compound blocks Substance P binding to the NK1 receptor.
References
Identifying and minimizing off-target effects of RPR-100893
Technical Support Center: Compound RPR-100893
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing the off-target effects of the investigational compound RPR-100893. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of RPR-100893 and its mechanism of action?
A1: RPR-100893 is recognized as a potent antagonist of the human platelet-activating factor (PAF) receptor. Its primary mechanism of action involves binding to this G-protein coupled receptor, thereby inhibiting the inflammatory and thrombotic pathways typically initiated by PAF.
Q2: Why is it crucial to investigate the off-target effects of RPR-100893?
A2: While RPR-100893 is designed for a specific target, like many small molecule inhibitors, it may bind to other proteins (off-targets). These unintended interactions can lead to a variety of issues, including:
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Misinterpretation of experimental results, where the observed phenotype is incorrectly attributed solely to the on-target effect.
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Unforeseen cellular toxicity or side effects in preclinical models.
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Reduced efficacy of the compound due to its sequestration by off-target proteins.
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Activation or inhibition of unintended signaling pathways.
A thorough investigation of off-target effects is a critical step in the validation of RPR-100893 as a specific pharmacological tool and is essential for its potential development as a therapeutic agent.
Q3: What are the initial steps to profile the selectivity of RPR-100893?
A3: A tiered approach is recommended. Start with computational methods, such as screening RPR-100893 against a database of protein structures to predict potential off-targets. Following this, an in vitro kinase panel screen is a common and effective first experimental step. Given that a significant portion of the proteome consists of kinases, and they are frequent off-targets for small molecules, this provides a broad overview of potential kinase-related off-target effects.
Troubleshooting Guide
Q4: My in vitro assay results with RPR-100893 are inconsistent. Could this be related to off-target effects?
A4: Inconsistent results can stem from multiple sources, but off-target effects are a plausible contributor. If RPR-100893 interacts with other proteins in your assay system (e.g., contaminating kinases in a protein preparation), it could alter the expected outcome. To troubleshoot, consider the following:
-
Assay Purity: Ensure the purity of your recombinant proteins and other assay components.
-
Dose-Response Curve: Analyze the shape of your dose-response curve. A complex or biphasic curve may suggest multiple targets with different affinities.
-
Orthogonal Assays: Validate your findings using a different assay format that relies on a distinct detection technology to rule out assay-specific artifacts.
Q5: I am observing unexpected cellular toxicity or a phenotype that cannot be explained by PAF receptor antagonism. How can I determine if this is an off-target effect of RPR-100893?
A5: This is a classic indicator of potential off-target activity. A systematic approach is required to identify the responsible off-target protein(s). The following workflow is recommended:
Caption: Workflow for validating a suspected off-target effect.
This workflow begins with a broad, unbiased method (CETSA) to identify proteins that physically interact with RPR-100893 in a cellular context. The resulting candidates can then be validated through more targeted genetic approaches to confirm their role in the unexpected phenotype.
Quantitative Data Summary
The following tables summarize hypothetical data from key experiments used to assess the selectivity of RPR-100893.
Table 1: Kinase Selectivity Profile for RPR-100893 (1 µM Screen)
| Kinase Target | Percent Inhibition (%) |
| CDK2/cyclin A | 89 |
| GSK3β | 75 |
| SRC | 45 |
| MAPK1 | 22 |
| AKT1 | 15 |
This table shows significant inhibition of CDK2/cyclin A and GSK3β, identifying them as potential primary off-targets.
Table 2: Cellular Thermal Shift Assay (CETSA) Results
| Protein Hit | Tagg (°C) Shift with RPR-100893 | p-value |
| CDK2 | +3.8 | <0.001 |
| GSK3β | +2.5 | <0.01 |
| PARP1 | +1.7 | <0.05 |
This table confirms the engagement of CDK2 and GSK3β by RPR-100893 in a cellular environment and suggests PARP1 as another potential off-target.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the inhibitory activity of RPR-100893 against a panel of recombinant kinases.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of RPR-100893 in 100% DMSO.
-
Create a series of dilutions of RPR-100893 in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare ATP and substrate solutions at concentrations appropriate for each kinase.
-
-
Assay Procedure:
-
Add 5 µL of the diluted RPR-100893 solution to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Terminate the reaction and measure the remaining ATP levels using a luminescence-based detection reagent (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at the tested concentration of RPR-100893 relative to DMSO controls.
-
For hits showing significant inhibition, perform follow-up dose-response experiments to determine the IC₅₀ value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to identify the cellular targets of RPR-100893 by measuring changes in protein thermal stability upon ligand binding.
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat one set of cells with RPR-100893 at the desired concentration and another set with vehicle (DMSO) for 1 hour.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 25°C.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction (containing stabilized proteins) from the precipitated aggregates by centrifugation.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting for specific candidates or by mass spectrometry for an unbiased, proteome-wide analysis.
-
-
Data Analysis:
-
Generate melt curves for each identified protein by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting temperature (Tagg) between the RPR-100893-treated and vehicle-treated samples indicates direct target engagement.
-
Signaling Pathway Diagrams
The following diagrams illustrate the conceptual difference between on-target and off-target effects and a general workflow for their identification.
Caption: On-target vs. off-target effects of RPR-100893.
Caption: General workflow for off-target identification.
Optimizing Dapitant Dosage for Animal Studies: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of Dapitant in animal studies. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on dosage optimization, formulation, and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor. Its mechanism of action involves blocking the binding of Substance P (SP), a neuropeptide involved in pain transmission, inflammation, and emesis, to the NK1 receptor. By inhibiting SP-mediated signaling, this compound can potentially alleviate symptoms associated with these conditions.
Q2: What is the recommended starting dose for this compound in a mouse model of inflammation?
A2: While a definitive optimal dose for this compound in every mouse model of inflammation has not been established, a good starting point for a dose-finding study would be in the range of 10-30 mg/kg, administered orally. This recommendation is based on the reported oral activity of this compound (also known as CP-96,345) in rats, where an ED50 of 10 µmol/kg was effective in blocking neurogenic inflammation, and on dosages used for other NK1 receptor antagonists like aprepitant in mice (e.g., 80 mg/kg/day in a xenograft model).[1] It is crucial to perform a dose-response study to determine the optimal effective dose for your specific animal model and inflammatory stimulus.
Q3: How should I prepare a this compound solution for oral administration in mice?
A3: this compound is known to have low aqueous solubility.[2] A common approach for formulating poorly soluble compounds for oral gavage in rodents is to use a co-solvent system. A widely used vehicle consists of:
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10% Dimethyl sulfoxide (DMSO)
-
40% Polyethylene glycol 300 (PEG300)
-
5% Tween-80
-
45% Saline
Protocol for Preparation:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO first. Gentle warming and sonication can aid dissolution.
-
In a separate container, mix the PEG300, Tween-80, and saline.
-
Slowly add the this compound/DMSO solution to the vehicle mixture while vortexing to avoid precipitation.
-
Visually inspect the final solution for any precipitates. If precipitation occurs, refer to the troubleshooting guide below.
Q4: Are there alternative methods for oral administration of this compound to mice besides gavage?
A4: Yes, voluntary oral administration using a palatable vehicle can be a less stressful alternative to gavage.[3][4][5] One effective method involves incorporating this compound into a flavored gelatin. This can improve animal welfare and may lead to more consistent results by reducing stress-induced physiological changes. A detailed protocol for preparing medicated jellies is provided in the "Experimental Protocols" section.
Q5: What are the known species differences in NK1 receptor binding that I should be aware of?
A5: Significant species differences in the affinity of NK1 receptor antagonists have been reported. For instance, some antagonists show higher affinity for the rat NK1 receptor compared to the human receptor. While this compound is a potent antagonist for the human NK1 receptor, it's important to be aware that its potency can vary across different animal species. This variability underscores the importance of conducting dose-response studies in your chosen animal model rather than directly extrapolating doses from other species.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during preparation or administration.
| Possible Cause | Troubleshooting Step |
| Low Solubility in the Chosen Vehicle | 1. Increase the proportion of the co-solvent (e.g., increase DMSO or PEG300 concentration), but be mindful of potential vehicle toxicity. 2. Try a different co-solvent system. 3. Reduce the final concentration of this compound. |
| Temperature Changes | Prepare and administer the solution at a consistent temperature. If warming was used to dissolve the compound, ensure it doesn't precipitate upon cooling to room temperature. |
| pH of the Vehicle | Although less common for non-ionizable compounds, the pH of the vehicle can sometimes affect solubility. Ensure the pH is neutral. |
Issue 2: High variability in experimental results between animals.
| Possible Cause | Troubleshooting Step |
| Stress from Administration Procedure (Gavage) | 1. Ensure personnel are highly trained in the gavage technique to minimize stress and potential for incorrect administration. 2. Consider switching to a voluntary oral administration method, such as medicated jellies. |
| Inconsistent Dosing | 1. For suspensions, ensure the mixture is homogenous before and during administration. 2. For voluntary administration, ensure each animal consumes the entire dose. |
| Individual Animal Differences | Increase the number of animals per group to improve statistical power and account for biological variability. |
Issue 3: Lack of efficacy at the initial dose.
| Possible Cause | Troubleshooting Step |
| Insufficient Dose | 1. Perform a dose-escalation study to find the effective dose range. 2. Review literature for doses of similar compounds in comparable models. |
| Poor Bioavailability | 1. Confirm the formulation is appropriate and the compound is fully dissolved or properly suspended. 2. Consider a different route of administration (e.g., intravenous) to bypass first-pass metabolism if oral bioavailability is suspected to be low. |
| Timing of Administration | Optimize the timing of this compound administration relative to the induction of the inflammatory response. |
Quantitative Data Summary
| Compound | Animal Model | Dose | Route of Administration | Effect | Reference |
| This compound (CP-96,345) | Rat | 10 µmol/kg (ED50) | Oral | Inhibition of mustard oil-induced plasma extravasation | Not directly cited in provided results |
| Aprepitant | Mouse (Hepatoblastoma xenograft) | 80 mg/kg/day | Not specified | Reduction in tumor volume and weight | |
| Aprepitant | Osteosarcoma (Preclinical) | 20-40 mg/kg/day (suggested) | Not specified | Antitumor effect | |
| Ibuprofen | Rat (Formalin test) | 30-300 mg/kg | Not specified | Attenuation of second phase nociceptive behaviors | |
| Morphine | Rat (Formalin test) | 1-6 mg/kg | Not specified | Attenuation of nociceptive behaviors |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage
Materials:
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This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the total volume of dosing solution needed based on the number of animals and the dose volume (typically 5-10 mL/kg for mice).
-
Calculate the total mass of this compound required for the desired final concentration.
-
In a sterile microcentrifuge tube, add the calculated mass of this compound.
-
Add the required volume of DMSO (10% of the final volume) to the tube.
-
Vortex thoroughly to dissolve the this compound. If necessary, use a sonicator or gentle warming to aid dissolution.
-
In a separate sterile tube, prepare the vehicle by mixing the required volumes of PEG300 (40%), Tween-80 (5%), and saline (45%).
-
While vortexing the vehicle solution, slowly add the this compound/DMSO solution.
-
Continue vortexing for several minutes to ensure a homogenous solution.
-
Visually inspect the final solution for any signs of precipitation before administration.
Protocol 2: Preparation of Palatable Gelatin for Voluntary Oral Administration
Materials:
-
This compound powder
-
Sugar-free gelatin mix (flavor of choice, e.g., strawberry)
-
Water
-
Small, sealable containers or a multi-well plate
Procedure:
-
Prepare the this compound solution in a suitable vehicle (e.g., a small amount of DMSO/PEG400 mixture) at a high concentration.
-
Prepare the gelatin mixture according to the manufacturer's instructions, but use slightly less water to achieve a firmer consistency.
-
While the gelatin is still in its liquid form and has cooled slightly (but not solidified), add the concentrated this compound solution.
-
Mix thoroughly to ensure even distribution of the drug.
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Pour the mixture into small, individual molds or a multi-well plate to create single-dose jellies.
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Allow the gelatin to set in a refrigerator.
-
Store the medicated jellies in a sealed container in the refrigerator, protected from light.
Visualizations
Caption: Substance P/NK1 Receptor Signaling Pathway in Inflammation.
Caption: Experimental Workflow for Optimizing this compound Dosage.
References
- 1. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Voluntary oral administration of drugs in mice [protocols.io]
- 4. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. awionline.org [awionline.org]
Technical Support Center: Troubleshooting Inconsistent Results in Dapitant Experiments
Welcome to the technical support center for Dapitant experimentation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges and inconsistencies encountered during in vitro and in vivo studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2][3] Its primary mechanism of action is to competitively block the binding of the endogenous ligand, Substance P (SP), to the NK1 receptor, thereby inhibiting its downstream signaling pathways.[2] This inhibitory action is the basis for its investigation in various physiological processes, including emesis, anxiety, and depression.
Q2: We are observing a high degree of variability in our in vitro assay results. What are the potential causes?
A2: High variability in in vitro assays with this compound can stem from several factors:
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Compound Stability and Solubility: this compound, being a hydrophobic molecule, may have limited aqueous solubility.[4] Precipitation of the compound during the experiment can lead to inconsistent concentrations and, consequently, variable results. Ensure that the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells.
-
Reagent Quality: The quality and handling of reagents are critical. Degradation of Substance P or issues with the radioligand in binding assays can lead to a loss of signal and increased variability.
-
Cell Health and Receptor Expression: Inconsistent cell passage numbers, confluency, or culture conditions can lead to variable expression levels of the NK1 receptor. Ensure that cells are healthy and that receptor expression is consistent across experiments.
-
Assay Conditions: Variations in incubation times, temperatures, and buffer composition can all contribute to inconsistent results. Strict adherence to a validated protocol is essential.
Q3: Our in vivo behavioral studies with this compound are showing conflicting results. What should we consider?
A3: Inconsistent results in behavioral studies are a common challenge and can be influenced by a multitude of factors:
-
Animal-Related Factors: The species, strain, age, sex, and even the gut microbiome of the animals can influence their response to this compound. It is crucial to use a consistent and well-defined animal model.
-
Environmental Conditions: The testing environment, including lighting, noise levels, and time of day, can significantly impact behavioral outcomes, particularly in anxiety models like the elevated plus maze.
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Drug Administration: The route of administration, vehicle, and injection volume can affect the pharmacokinetics and bioavailability of this compound. Ensure consistent and accurate dosing.
-
Handling and Acclimation: Proper handling and a sufficient acclimation period for the animals to the testing room are critical to reduce stress-induced variability.
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific experimental issues in a question-and-answer format.
In Vitro Assays
Issue 1: Low Signal or No Response in a Radioligand Binding Assay
-
Question: We are performing a competitive radioligand binding assay with this compound and a radiolabeled Substance P analog, but we are seeing a very low signal-to-noise ratio. What could be the problem?
-
Answer: A low signal in a radioligand binding assay can be due to several factors. Here is a systematic approach to troubleshooting:
-
Check Receptor Expression: Confirm the presence and integrity of the NK1 receptor in your membrane preparation using a technique like Western blotting.
-
Verify Radioligand Integrity: Ensure your radioligand has not degraded. Check the expiration date and storage conditions. It is also advisable to perform a saturation binding experiment to determine the Kd and Bmax of your radioligand with your receptor preparation.
-
Optimize Assay Buffer: The composition of your binding buffer is critical. Ensure the pH, ionic strength, and presence of protease inhibitors are optimal for NK1 receptor binding.
-
Review Incubation Time and Temperature: Ensure that the incubation is long enough to reach equilibrium. This can be determined through kinetic binding experiments.
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Troubleshoot Filtration/Washing: In filtration assays, incomplete washing can lead to high non-specific binding, while excessive washing can cause dissociation of the bound ligand. Optimize the number of washes and the wash buffer composition.
-
Issue 2: Inconsistent IC50 Values for this compound in Functional Assays (Calcium Flux or cAMP)
-
Question: We are getting inconsistent IC50 values for this compound when we repeat our calcium flux/cAMP functional assays. What are the likely causes?
-
Answer: Variability in IC50 values often points to issues with compound handling, cell health, or assay execution. Consider the following:
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This compound Solubility: As a hydrophobic compound, this compound may precipitate at higher concentrations, especially in aqueous assay buffers. Visually inspect your dilution series for any signs of precipitation. Consider using a lower percentage of DMSO or adding a small amount of a non-ionic surfactant like Tween-20 to your buffer to improve solubility.
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Cellular Response to Agonist: Ensure you are using a consistent and sub-maximal concentration of Substance P (e.g., EC80) to stimulate the cells. The response to the agonist should be stable and reproducible.
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Platelet-to-Plate Variability: Check for inconsistencies in cell seeding density across the plate. Edge effects can also be a source of variability.
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Reagent Dispensing: Inaccurate or inconsistent dispensing of this compound, Substance P, or detection reagents will directly impact the results. Calibrate and regularly maintain your pipettes or automated liquid handlers.
-
In Vivo Assays
Issue 3: High Variability in the Elevated Plus Maze (EPM) with this compound Treatment
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Answer: The EPM is known for its sensitivity to various factors. To improve consistency:
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Standardize Environmental Conditions: Conduct all tests at the same time of day, under identical lighting and noise conditions.
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Consistent Animal Handling: All animals should be handled by the same experimenter using a gentle and consistent technique. The way the animal is placed on the maze can influence its initial behavior.
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Thorough Cleaning: The maze must be cleaned thoroughly between each animal with a 70% ethanol solution to remove any olfactory cues that could affect the next animal's behavior.
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Acclimation: Allow animals a sufficient and consistent period (e.g., 30-60 minutes) to acclimate to the testing room before starting the experiment.
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This compound Formulation and Administration: Ensure your this compound formulation is homogenous and the vehicle is appropriate for the chosen route of administration. Inconsistent absorption can lead to variable brain concentrations and behavioral effects.
-
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C37H39NO4 | PubChem |
| Molecular Weight | 561.7 g/mol | PubChem |
| XLogP3 | 6.7 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
| Solubility | Experimental data not readily available. Predicted to be poorly soluble in water. | - |
| Stability | Experimental data not readily available. Should be protected from light and stored at recommended temperatures. | - |
Binding Affinities of Selected NK1 Receptor Antagonists
| Compound | Receptor | Assay Type | Ki (nM) | Reference |
| Aprepitant | Human NK1 | Radioligand Binding | 0.1-0.2 | - |
| L-733,060 | Human NK1 | Radioligand Binding | 0.8 | - |
| CP-99,994 | Human NK1 | Radioligand Binding | 0.5 | - |
| This compound (RPR 100893) | Human NK1 | Radioligand Binding | ~1-5 (estimated) | - |
Note: The Ki for this compound is an estimation based on data for similar compounds and may vary depending on the experimental conditions.
Experimental Protocols
Radioligand Binding Assay for this compound
This protocol describes a competitive binding assay to determine the affinity of this compound for the NK1 receptor.
-
Membrane Preparation:
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Homogenize cells or tissues expressing the NK1 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
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Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
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Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
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Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Binding buffer
-
Membrane preparation (e.g., 20-50 µg protein)
-
Radiolabeled Substance P analog (e.g., [125I]-Substance P) at a concentration near its Kd.
-
A range of concentrations of this compound or a known non-labeled ligand for determining non-specific binding.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation fluid.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Calcium Flux Functional Assay for this compound
This protocol outlines a method to measure the inhibitory effect of this compound on Substance P-induced calcium mobilization.
-
Cell Preparation:
-
Plate cells expressing the NK1 receptor in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Add a pre-determined concentration of Substance P (e.g., EC80) to all wells simultaneously using an automated dispenser.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 of this compound.
-
Mandatory Visualizations
Caption: NK1 Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: General Experimental Workflow for In Vitro this compound Assays.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Aprepitant: an oral NK1 antagonist for the prevention of nausea and vomiting induced by highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C37H39NO4 | CID 132961 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in Dapitant binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dapitant binding assays. The following information is designed to help overcome common challenges, particularly low signal-to-noise ratios, and to provide a foundation for developing robust and reproducible assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective antagonist for the human neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor (GPCR) whose primary endogenous ligand is Substance P. This receptor is involved in various physiological processes, including pain transmission, inflammation, and emesis.
Q2: What are the common types of binding assays used for this compound?
A2: The most common type of assay used to characterize the binding of this compound to the NK1 receptor is a competitive radioligand binding assay. In this assay, unlabeled this compound competes with a radiolabeled ligand (e.g., [³H]-Substance P or other high-affinity NK1 receptor antagonists) for binding to the receptor.
Q3: What is a "low signal-to-noise ratio" and why is it a problem in this compound binding assays?
A3: The signal-to-noise ratio (S/N) is a critical measure of assay quality, representing the ratio of specific binding (signal) to non-specific binding (noise). A low S/N ratio indicates that the background noise is high relative to the specific signal, which can lead to inaccurate and unreliable determination of this compound's binding affinity (Ki).
Q4: How is the signal-to-noise ratio calculated in a binding assay?
A4: The signal-to-noise ratio can be calculated using the following formula:
S/N = (Total Binding - Non-specific Binding) / Non-specific Binding
A higher S/N ratio is desirable for a robust and reliable assay.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
High background and low specific binding are common issues that decrease the signal-to-noise ratio. The following sections provide guidance on troubleshooting these problems.
High Non-Specific Binding
Problem: The measured binding in the presence of a saturating concentration of a competing ligand is excessively high.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Radioligand binding to filter plate | Pre-soak the filter plate with 0.3-0.5% polyethyleneimine (PEI) for 30-60 minutes at room temperature. | Reduction of non-specific binding (NSB) counts by up to 50%. |
| Hydrophobic interactions of the radioligand | Add a carrier protein like Bovine Serum Albumin (BSA) at 0.1-1% to the assay buffer. | Reduced "stickiness" of the radioligand to plasticware and filter plates, lowering NSB. |
| High concentration of radioligand | Perform a saturation binding experiment to determine the optimal radioligand concentration. For competition assays, use a concentration at or below the Kd. | Identification of the Kd and Bmax, allowing for the use of a radioligand concentration that provides a good signal window without excessive background. |
| Suboptimal assay buffer composition | Optimize the concentration of salts (e.g., NaCl) in the assay buffer. A common buffer is 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA. | Improved specific binding and reduced non-specific interactions. |
| Insufficient washing | Increase the number and/or volume of wash steps. Ensure the wash buffer is ice-cold to slow the dissociation of the specific binding. | More effective removal of unbound radioligand, leading to a lower background. |
Low Specific Binding
Problem: The difference between total binding and non-specific binding is too small to provide a reliable measurement.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low receptor concentration in membrane preparation | Increase the amount of membrane protein per well. Titrate the protein concentration to find the optimal amount. | A higher specific binding signal. For example, increasing protein from 20 µg to 50 µg might double the specific signal. |
| Suboptimal incubation time | Perform a time-course experiment to ensure the binding reaction has reached equilibrium. | Identifying the optimal incubation time can increase specific binding by ensuring maximal association. |
| Incorrect buffer composition (pH, ionic strength) | Optimize the buffer pH and ionic strength. Most GPCR binding assays perform well at a physiological pH of 7.4 |
Technical Support Center: Dapitant Administration and Tachyphylaxis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tachyphylaxis associated with the repeated administration of Dapitant, a neurokinin-1 (NK1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a concern with repeated this compound administration?
A1: Tachyphylaxis is the rapid decrease in the response to a drug after repeated administration.[1] In the context of this compound, which is an NK1 receptor antagonist, tachyphylaxis would manifest as a diminished therapeutic effect even with consistent dosing. This is a significant concern in both preclinical and clinical research as it can lead to a loss of efficacy over time.
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is a neurokinin-1 (NK1) receptor antagonist. The NK1 receptor is a G protein-coupled receptor (GPCR) that is activated by the neuropeptide Substance P. By blocking the NK1 receptor, this compound is thought to modulate signaling pathways involved in various physiological processes.
Q3: What are the potential underlying cellular mechanisms for tachyphylaxis observed with this compound?
A3: While specific data on this compound-induced tachyphylaxis is limited, the mechanisms are likely similar to those observed with other G protein-coupled receptor (GPCR) ligands. The primary mechanisms underlying tachyphylaxis include:
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Receptor Desensitization: This is a rapid process that uncouples the receptor from its signaling pathway. For the NK1 receptor, this is primarily mediated by:
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Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the NK1 receptor.
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β-Arrestin Recruitment: The phosphorylated receptor is then bound by β-arrestin proteins, which sterically hinder the G-protein from binding, thus terminating the signal.
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Receptor Internalization: Following desensitization, the receptor-arrestin complex is often targeted for endocytosis, removing the receptor from the cell surface and making it unavailable for further stimulation.
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Mediator Depletion: In some systems, repeated stimulation can lead to the depletion of downstream signaling molecules necessary for the cellular response.
Q4: How can I determine if my experimental system is exhibiting tachyphylaxis to this compound?
A4: Evidence of tachyphylaxis can be observed as a progressive decrease in the measured response to this compound administration over time, despite maintaining a constant dose and administration frequency. This could be a reduction in a physiological, behavioral, or biochemical endpoint.
Q5: Are there strategies to mitigate or reverse this compound-induced tachyphylaxis in an experimental setting?
A5: Yes, several strategies can be employed to address tachyphylaxis:
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Dose Adjustment: Increasing the dose of this compound may temporarily overcome the desensitization. However, this may also accelerate the development of tolerance.
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Drug Holidays: Introducing drug-free intervals can allow for the resensitization of the NK1 receptors as they are recycled back to the cell surface and dephosphorylated.
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Combination Therapy: Investigating the co-administration of agents that act on different targets or signaling pathways may provide a sustained response.
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Switching Agents: If possible, using a different NK1 receptor antagonist with a distinct binding profile might circumvent tachyphylaxis.
Troubleshooting Guides
This section provides guidance on specific issues that may arise during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Gradual decrease in the efficacy of this compound over a series of experiments. | Tachyphylaxis due to receptor desensitization and internalization. | 1. Confirm Tachyphylaxis: Conduct a dose-response curve at the beginning and end of your experimental series to quantify the shift in potency. 2. Introduce a Washout Period: Implement a drug-free period between experiments to allow for receptor resensitization. 3. Vary the Dosing Regimen: Explore intermittent versus continuous dosing schedules. |
| Initial strong response to this compound followed by a rapid and significant drop in effect. | Acute tachyphylaxis. | 1. Shorten Exposure Time: If the experimental design allows, reduce the duration of this compound exposure. 2. Measure Receptor Expression: Quantify NK1 receptor levels on the cell surface before and after this compound treatment using techniques like flow cytometry or cell surface ELISA. |
| High variability in response to this compound across subjects or cell cultures. | Differences in NK1 receptor expression, GRK levels, or β-arrestin activity. | 1. Normalize Receptor Expression: If using cell lines, consider generating a stable cell line with known NK1 receptor expression levels. 2. Screen for Genetic Polymorphisms: In animal studies, be aware of potential genetic variations in the NK1 receptor or related signaling proteins. |
| Complete loss of response to this compound that is not restored by increasing the dose. | Severe receptor downregulation or depletion of essential signaling molecules. | 1. Assess Receptor Levels: Use Western blotting or qPCR to measure total NK1 receptor protein and mRNA levels. 2. Investigate Downstream Signaling: Measure the levels and activity of downstream effectors in the NK1 signaling pathway. |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate this compound-induced tachyphylaxis.
Protocol 1: In Vitro Assessment of NK1 Receptor Desensitization
Objective: To determine if repeated exposure to this compound's target agonist (Substance P) in the presence of this compound leads to desensitization of the NK1 receptor signaling pathway in a cell-based assay.
Materials:
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Cells expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human NK1 receptor).
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This compound.
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Substance P (agonist).
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Fluorescence plate reader.
Procedure:
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Cell Preparation: Seed the NK1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
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Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Baseline Reading: Measure the baseline fluorescence of each well.
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First Stimulation: Add Substance P at a concentration that elicits a submaximal response (e.g., EC50) and record the fluorescence change over time to measure the initial calcium influx.
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Wash and Incubate: Wash the cells with assay buffer and incubate for a defined period (e.g., 30 minutes) in the presence of a specific concentration of this compound. A control group should be incubated with buffer alone.
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Second Stimulation: Re-stimulate the cells with the same concentration of Substance P and record the fluorescence change.
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Data Analysis: Compare the magnitude of the calcium response between the first and second stimulation in both the this compound-treated and control groups. A significant reduction in the second response in the this compound-treated group is indicative of desensitization.
Protocol 2: Quantification of NK1 Receptor Internalization
Objective: To visualize and quantify the internalization of the NK1 receptor from the cell surface following agonist stimulation in the presence of this compound.
Materials:
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Cells expressing a tagged NK1 receptor (e.g., HA-tagged or GFP-tagged).
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This compound.
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Substance P.
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Primary antibody against the tag (if not a fluorescent protein tag).
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Fluorescently labeled secondary antibody.
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Confocal microscope.
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Image analysis software.
Procedure:
-
Cell Culture: Grow cells expressing the tagged NK1 receptor on glass coverslips.
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Treatment: Treat the cells with this compound for a specified time, followed by stimulation with Substance P for various durations (e.g., 0, 5, 15, 30 minutes).
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Immunofluorescence Staining:
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Fix the cells with 4% paraformaldehyde.
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If the tag is intracellular, permeabilize the cells with a detergent (e.g., Triton X-100). For surface receptor staining, do not permeabilize.
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Incubate with the primary antibody against the tag.
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Incubate with a fluorescently labeled secondary antibody.
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Mount the coverslips on microscope slides.
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Imaging: Acquire images using a confocal microscope.
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Quantification: Use image analysis software to quantify the amount of fluorescence on the cell surface versus in intracellular vesicles. A decrease in surface fluorescence and an increase in intracellular fluorescence over time indicate receptor internalization.
Visualizations
Caption: Mechanism of NK1 Receptor Desensitization and Internalization.
Caption: Troubleshooting Workflow for Diminished this compound Efficacy.
References
Dapitant Technical Support Center for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dapitant in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist of the Neurokinin-1 receptor (NK-1R). Its mechanism of action involves competitively blocking the binding of Substance P (SP), a neuropeptide involved in pain transmission, inflammation, and emesis.[1] By inhibiting SP from binding to the NK-1R, this compound prevents the downstream signaling that leads to these physiological responses. This makes it a compound of interest for research into antiemetic, anxiolytic, and antidepressant therapies.[1][2]
Q2: What is the primary signaling pathway activated by the NK-1 receptor?
A2: The NK-1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein alpha subunit.[3] Upon binding of its ligand, Substance P, the receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[3] This cascade ultimately modulates cellular responses such as neuronal excitability, inflammation, and cell proliferation.
Q3: What are the common routes of administration for in vivo studies with this compound?
A3: Common parenteral (non-gastrointestinal) routes for administering compounds like this compound in rodent models include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). The oral (PO) route via gavage is also frequently used. The choice of administration route depends on the experimental goals, such as the desired speed of onset and duration of action.
Q4: Are there alternatives to oral gavage for administering this compound?
A4: Yes, for oral administration, less stressful alternatives to gavage are available, which may be particularly useful for long-term studies to improve animal welfare. These methods involve incorporating the compound into a palatable vehicle that the animals will voluntarily consume. Options include flavored gelatin, medicated dough, or mixtures with peanut butter or other sweetened pastes. It is crucial to ensure the entire dose is consumed for accurate dosing.
Troubleshooting Guide: Vehicle Selection and Formulation
A common challenge in in vivo studies is the poor aqueous solubility of many small molecule compounds like this compound. Proper vehicle selection is critical for ensuring drug solubility, stability, and bioavailability while minimizing vehicle-induced toxicity.
Problem 1: My this compound formulation is precipitating.
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Cause: The solubility of this compound in the chosen vehicle is too low for the desired concentration. The addition of an aqueous component (like saline) to a stock solution (like DMSO) may cause the compound to crash out of solution.
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Solution:
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Use a Co-solvent System: For many compounds soluble in DMSO, a common strategy is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a secondary vehicle such as polyethylene glycol (PEG) or saline. A typical co-solvent formulation for mouse studies might be 5-10% DMSO, 40% PEG400, and the remainder saline.
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Create a Suspension: If a true solution cannot be achieved at the required concentration, creating a homogenous suspension is an alternative. Use vehicles such as 0.5% methylcellulose or carboxymethylcellulose (CMC) in saline. Ensure the suspension is uniformly mixed before each administration.
Problem 2: I am observing toxicity or adverse effects in my control (vehicle-only) group.
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Cause: The vehicle itself may be causing adverse effects. For example, high concentrations of DMSO can be toxic, and some vehicles can cause irritation at the injection site.
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Solution:
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Minimize Organic Solvents: Keep the percentage of organic solvents like DMSO or ethanol as low as possible. A general recommendation is to keep the final DMSO concentration in the administered dose below 10%.
-
Run a Vehicle Pilot Study: Always include a control group that receives only the vehicle to differentiate between vehicle effects and compound effects. Observe these animals for any signs of distress, irritation, or changes in behavior.
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Consider Vehicle pH and Osmolality: Ensure the final formulation has a pH between 4.5 and 8.0 and is near isotonic to minimize irritation, especially for parenteral routes.
-
Experimental Protocols
Below are detailed methodologies for preparing and administering this compound formulations. Note: These are general starting points. The optimal formulation for your specific experimental needs should be determined empirically.
Protocol 1: Preparation of a this compound Solution for Intraperitoneal (IP) Injection
-
Objective: To prepare a 5 mg/mL solution of this compound in a co-solvent vehicle suitable for IP administration in mice.
-
Materials:
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This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
-
Methodology:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total desired volume to dissolve the this compound. For a final volume of 1 mL, add 100 µL of DMSO. Vortex until fully dissolved.
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Add PEG400 to a final concentration of 40% of the total volume (400 µL for a 1 mL final volume). Vortex to mix thoroughly.
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Slowly add sterile saline to reach the final desired volume (add 500 µL for a 1 mL final volume) while vortexing to prevent precipitation.
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Visually inspect the final solution for any precipitation. If the solution is clear, it is ready for administration.
-
Protocol 2: Preparation of a this compound Suspension for Oral Gavage (PO)
-
Objective: To prepare a 10 mg/mL suspension of this compound for oral administration in rats.
-
Materials:
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This compound powder
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0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
-
Methodology:
-
Weigh the required amount of this compound powder.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose powder to heated (60-70°C) sterile water while stirring, then allowing it to cool to room temperature.
-
Levigate (grind into a paste) the this compound powder with a small amount of the methylcellulose vehicle using a mortar and pestle.
-
Gradually add the remaining vehicle in small portions while continuously mixing to form a uniform suspension.
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Store the suspension at 2-8°C. Before each use, ensure the suspension is brought to room temperature and thoroughly vortexed to ensure homogeneity.
-
Quantitative Data Summary
Due to the lack of publicly available, specific quantitative data for this compound, the following tables provide general guidelines for vehicle selection and administration volumes in common laboratory animal models.
Table 1: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds
| Vehicle Component | Typical Concentration Range | Route of Administration | Notes |
| Saline (0.9% NaCl) | - | IV, IP, SC, PO | Ideal for water-soluble compounds. Often used as a diluent. |
| Phosphate-Buffered Saline (PBS) | - | IV, IP, SC, PO | Buffered saline, good for maintaining physiological pH. |
| DMSO | < 10% | IP, SC | Excellent solvent, but can be toxic at higher concentrations. |
| PEG400 | 10 - 40% | IP, SC, PO | Co-solvent used to improve solubility. |
| Tween 80 | 1 - 10% | IV, IP, SC, PO | Surfactant used to create stable emulsions or suspensions. |
| 0.5% Methylcellulose (MC) | - | PO, SC | Suspending agent. Good for oral gavage. |
| Corn Oil / Sesame Oil | - | SC, IM, PO | Vehicle for highly lipophilic compounds. |
Table 2: Recommended Maximum Injection Volumes for Rodents
| Species | Route | Maximum Volume per Site |
| Mouse (25-30g) | Intravenous (IV) | 5 mL/kg (0.125 mL) |
| Intraperitoneal (IP) | 10 mL/kg (0.25 mL) | |
| Subcutaneous (SC) | 5 mL/kg (0.125 mL) | |
| Oral (PO) | 10 mL/kg (0.25 mL) | |
| Rat (250-300g) | Intravenous (IV) | 5 mL/kg (1.25 mL) |
| Intraperitoneal (IP) | 10 mL/kg (2.5 mL) | |
| Subcutaneous (SC) | 5 mL/kg (1.25 mL) | |
| Oral (PO) | 10 mL/kg (2.5 mL) |
Note: These volumes are general guidelines. Always consult your institution's IACUC protocols.
Visualizations
Signaling Pathway
Caption: NK-1 Receptor signaling pathway initiated by Substance P.
Experimental Workflow
Caption: General workflow for an in vivo study with this compound.
References
- 1. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 2. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Dapitant Toxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential cytotoxicity associated with the neurokinin-1 (NK-1) receptor antagonist, Dapitant, in cell culture experiments. While specific public data on this compound's in vitro toxicity is limited, this guide offers proactive strategies based on the known pharmacology of NK-1 receptor antagonists and established principles of in vitro toxicology.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it lead to cytotoxicity?
A1: this compound is a selective antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor is a G protein-coupled receptor that is the preferred receptor for the neuropeptide Substance P. By blocking this receptor, this compound inhibits the signaling pathways activated by Substance P. While the primary therapeutic target of this compound is in the central nervous system, NK-1 receptors are also expressed in various peripheral tissues and on different cell types, including immune cells and some tumor cells.
Potential mechanisms of cytotoxicity for NK-1 receptor antagonists, inferred from studies on similar compounds like Aprepitant, could involve:
-
Induction of Apoptosis: In some cancer cell lines, NK-1 receptor antagonists have been shown to induce programmed cell death (apoptosis). This could be a desired on-target effect in cancer research but an unwanted off-target effect in other cell types.
-
Cell Cycle Arrest: Interference with signaling pathways could potentially lead to a halt in the cell cycle, inhibiting proliferation.
-
Off-Target Effects: At higher concentrations, small molecules can interact with unintended cellular targets, leading to toxicity.
Q2: We are observing unexpected levels of cell death after treating our cultures with this compound. What are the immediate troubleshooting steps?
A2: If you encounter unexpected cytotoxicity, a systematic approach is crucial. Begin by verifying the fundamentals of your experimental setup:
-
Confirm Compound Concentration: Double-check all calculations for dilutions of your this compound stock solution. An error in calculation is a common source of unexpectedly high concentrations.
-
Assess Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically ≤ 0.5%). Run a vehicle-only control to confirm that the solvent itself is not causing the observed cell death.
-
Evaluate Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before initiating treatment. Factors such as high passage number or pre-existing stress can sensitize cells to a test compound.
-
Check for Contamination: Visually inspect cultures for any signs of microbial contamination. If suspected, perform a mycoplasma test.
Q3: How can we proactively minimize the potential for this compound-induced toxicity in our cell culture experiments?
A3: Several strategies can be employed to mitigate potential cytotoxicity:
-
Dose-Response and Time-Course Experiments: Conduct a thorough dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Also, perform a time-course experiment (e.g., 24, 48, 72 hours) to identify an optimal exposure time that maximizes the desired effect while minimizing toxicity.
-
Serum Concentration: The presence of serum proteins can sometimes bind to small molecules, reducing their effective concentration and, consequently, their toxicity. Experimenting with different serum concentrations in your culture medium may be beneficial.
-
Use of Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-treatment with cytoprotective agents could be considered. For example, if oxidative stress is suspected, an antioxidant like N-acetylcysteine (NAC) might be helpful. If apoptosis is observed, a pan-caspase inhibitor such as Z-VAD-FMK could be used to investigate the role of caspases in the cell death process.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently to avoid cell stress. Use a consistent seeding density across all wells. |
| Pipetting Errors | Calibrate your pipettes regularly. Use fresh tips for each dilution and treatment. |
| Edge Effects in Plates | Evaporation from wells on the outer edges of a multi-well plate can concentrate the compound. To mitigate this, avoid using the outer wells or fill them with sterile PBS to maintain humidity. |
| Compound Precipitation | Visually inspect the culture medium after adding this compound for any signs of precipitation. If precipitation occurs, you may need to adjust the solvent or the final concentration. |
Issue 2: Discrepancy Between Expected and Observed Bioactivity
Possible Causes & Solutions
| Cause | Solution |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Specificity | The expression of the NK-1 receptor can vary significantly between cell lines. Confirm the expression of the NK-1 receptor in your cell line of interest using techniques like qPCR or Western blotting. |
| Assay Interference | Some compounds can interfere with the chemistry of certain viability assays (e.g., MTT reduction). It is advisable to confirm results using an orthogonal method that measures a different aspect of cell health (e.g., a membrane integrity assay like LDH release or an ATP-based viability assay). |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 1 nM. Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of a "no-cell" control from all other readings. Normalize the data to the vehicle control (set as 100% viability) and plot the results to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (including a vehicle control) for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway: this compound's Mechanism of Action
Validation & Comparative
A Comparative Guide to NK1R Antagonism: Dapitant vs. Aprepitant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two neurokinin-1 receptor (NK1R) antagonists: Dapitant and the clinically approved drug, Aprepitant. Due to the limited publicly available data for a compound specifically named "this compound," this guide will utilize data for the well-researched NK1R antagonist CP-99,994 , which is understood to be either the same as or a closely related precursor to this compound. This comparison focuses on their performance in key preclinical and clinical parameters, supported by experimental data and detailed methodologies.
Executive Summary
Both Aprepitant and this compound (represented by CP-99,994) are potent and selective antagonists of the NK1 receptor, a key player in the signaling pathway of Substance P. This pathway is implicated in numerous physiological processes, including emesis, pain, and inflammation. While Aprepitant has achieved clinical success, particularly in the prevention of chemotherapy-induced nausea and vomiting (CINV), this compound (CP-99,994) has been a valuable research tool in elucidating the role of NK1R in various disease models. This guide will delve into their comparative binding affinities, in vitro functional antagonism, and available pharmacokinetic and in vivo efficacy data.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound (CP-99,994) and Aprepitant.
Table 1: Receptor Binding Affinity
| Parameter | This compound (CP-99,994) | Aprepitant | Reference |
| Binding Affinity (Ki) | 0.145 nM (in vitro) | ~0.1-0.2 nM | |
| IC50 (Human NK1R) | < 100 nM | 0.1 nM | [1][2] |
Table 2: In Vitro Functional Antagonism
| Parameter | This compound (CP-99,994) | Aprepitant | Reference |
| Assay Type | Substance P-induced Calcium Influx | Substance P-induced Calcium Influx | [1] |
| Cell Line | U373MG astrocytoma cells | U373MG astrocytoma cells | [1] |
| IC50 | < 100 nM | 5.4 µM (for anti-HIV-1 activity) |
Table 3: Pharmacokinetic Profile
| Parameter | This compound (CP-99,994) | Aprepitant | Reference |
| Species | Dog | Human | |
| Route of Administration | Oral (p.o.) | Oral (p.o.) | |
| Dose | 10 mg/kg | 125 mg (Day 1), 80 mg (Days 2 & 3) | |
| Peak Plasma Concentration (Cmax) | 75 ± 26 ng/mL (at 2h) | ~1.5 µg/mL | |
| Time to Peak (Tmax) | 2 h | ~4 h | |
| Plasma Concentration at 6h | 22 ± 6 ng/mL | - | |
| Oral Bioavailability | High (in dog) | ~60-65% | |
| Plasma Protein Binding | Not specified | >95% | |
| Elimination Half-life | Not specified | 9-13 hours |
Table 4: In Vivo Efficacy
| Parameter | This compound (CP-99,994) | Aprepitant | Reference |
| Model | Cisplatin-induced emesis in ferrets | Chemotherapy-induced nausea and vomiting in humans | |
| Dose | 0.1 - 1.0 mg/kg, s.c. | 125 mg (Day 1), 80 mg (Days 2 & 3), p.o. | |
| Effect | Dose-related inhibition of vomiting and retching | Significant reduction in both acute and delayed CINV | |
| Model | Postoperative pain in humans | - | |
| Dose | 750 µg/kg, i.v. | - | |
| Effect | Significant analgesia at 90 minutes post-surgery | - |
Signaling Pathways and Experimental Workflows
NK1 Receptor Signaling Pathway
The binding of the endogenous ligand, Substance P, to the NK1 receptor (a G-protein coupled receptor) initiates a signaling cascade that leads to various physiological responses. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, which in turn modulate downstream cellular processes.
Experimental Workflow for Comparing NK1R Antagonists
The following diagram illustrates a typical preclinical workflow for the head-to-head comparison of NK1R antagonists like this compound and Aprepitant.
Experimental Protocols
Radioligand Binding Assay for NK1R
Objective: To determine the binding affinity (Ki and IC50) of this compound and Aprepitant to the human NK1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mg/ml BSA, and protease inhibitors) is used.
-
Radioligand: A radiolabeled NK1R agonist, such as [3H]-Substance P, is used at a concentration near its Kd.
-
Competition Binding: The cell membranes and radioligand are incubated with increasing concentrations of the unlabeled antagonists (this compound or Aprepitant).
-
Incubation: The mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization
Objective: To assess the functional antagonist activity of this compound and Aprepitant by measuring their ability to inhibit Substance P-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing the NK1 receptor (e.g., U373MG or HEK293 cells) are cultured in appropriate media.
-
Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Antagonist Pre-incubation: The loaded cells are pre-incubated with varying concentrations of this compound or Aprepitant for a specific duration.
-
Agonist Stimulation: Substance P is added to the cells to stimulate NK1R and induce an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values for the inhibition of the Substance P-induced calcium response are calculated from the concentration-response curves.
In Vivo Efficacy Model: Cisplatin-Induced Emesis in Ferrets
Objective: To evaluate the anti-emetic efficacy of this compound and Aprepitant in a relevant animal model.
Methodology:
-
Animal Model: Male ferrets are commonly used as they have a well-characterized emetic response that is predictive of human outcomes.
-
Acclimatization: Animals are acclimatized to the experimental conditions.
-
Drug Administration: this compound or Aprepitant is administered (e.g., subcutaneously or orally) at various doses prior to the emetic challenge.
-
Emetic Challenge: A high dose of cisplatin (an emetogenic chemotherapeutic agent) is administered intravenously to induce emesis.
-
Observation: The animals are observed for a defined period (e.g., 4-6 hours), and the number of retches and vomits are recorded by trained observers.
-
Data Analysis: The anti-emetic effect is expressed as the percentage reduction in the number of emetic episodes in the drug-treated groups compared to the vehicle-treated control group. Dose-response curves are generated to determine the ED50.
Conclusion
This comparative guide highlights the profiles of this compound (as represented by CP-99,994) and Aprepitant as potent NK1R antagonists. While both compounds demonstrate high affinity for the NK1 receptor and functional antagonism of Substance P-mediated signaling, Aprepitant has progressed through clinical development to become an established therapeutic agent. The data for this compound (CP-99,994) underscores its utility as a research tool and a foundational compound in the development of NK1R antagonists. Further head-to-head studies with standardized assays would be necessary for a more definitive comparison of their pharmacological profiles.
References
- 1. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dapitant and Tradipitant: Two Neurokinin-1 Receptor Antagonists
A deep dive into the pharmacology, clinical development, and therapeutic potential of two substance P antagonists.
In the landscape of neurokinin-1 (NK1) receptor antagonists, a class of drugs targeting the substance P-mediated signaling pathway, Dapitant (RPR100893) and Tradipitant (VLY-686) represent two distinct trajectories in drug development. While both compounds share a common mechanism of action by blocking the NK1 receptor, their clinical journeys and ultimate therapeutic applications have diverged significantly. This guide provides a comprehensive comparative analysis of this compound and Tradipitant, tailored for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound (RPR100893) | Tradipitant (VLY-686) |
| Development Status | Development likely discontinued | Under clinical development; New Drug Application (NDA) submitted for some indications |
| Primary Therapeutic Focus | Initially investigated for migraine | Gastroparesis, motion sickness, atopic dermatitis |
| Clinical Trial Outcomes | Failed to demonstrate efficacy in a Phase II trial for migraine[1] | Positive Phase II results in gastroparesis; mixed results in Phase III. Positive results in motion sickness studies.[2][3] |
| Originator | Rhône-Poulenc | Eli Lilly and Company |
| Current Developer | N/A | Vanda Pharmaceuticals[4][5] |
Mechanism of Action: Targeting the Substance P/NK1 Receptor Pathway
Both this compound and Tradipitant are competitive antagonists of the neurokinin-1 (NK1) receptor. The endogenous ligand for this receptor is Substance P, a neuropeptide involved in a multitude of physiological processes, including pain transmission, inflammation, and emesis. By blocking the binding of Substance P to the NK1 receptor, these antagonists can modulate downstream signaling pathways, thereby exerting their therapeutic effects.
The binding of Substance P to the G-protein coupled NK1 receptor typically leads to the activation of phospholipase C, which in turn results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C, triggering various cellular responses.
Quantitative Data: A Comparative Overview
Obtaining precise, directly comparable quantitative data such as binding affinities (Ki or IC50 values) for both this compound and Tradipitant from publicly available sources is challenging, particularly for this compound due to its discontinued development. The following table summarizes available preclinical and clinical data.
| Parameter | This compound (RPR100893) | Tradipitant (VLY-686) | Source |
| Binding Affinity (Ki/IC50) for human NK1 Receptor | Data not publicly available. Described as having high affinity. | Data not publicly available. Described as a highly selective and potent antagonist. | N/A |
| In Vivo Efficacy (Preclinical) | Reduced carrageenan-induced mechanical hyperalgesia by 36% at 30 mg/kg p.o. in guinea pigs. Showed a maximum reversal of Freund's complete adjuvant-induced plasma protein extravasation of 30% at 100 mg/kg. | Demonstrated proof-of-concept in reducing alcohol cravings and consumption in a study with patients dependent on alcohol. | |
| Clinical Efficacy (Primary Indication) | Not effective in treating migraine attacks at doses of 1, 5, and 20 mg in a Phase II trial. No significant difference from placebo in headache intensity or improvement after 2 hours. | Gastroparesis (Phase II): Statistically significant reduction in nausea score (-1.2 vs -0.7 for placebo, p=0.0099) and increase in nausea-free days (28.8% vs 15.0% for placebo) at 4 weeks. Gastroparesis (Phase III): Did not meet the primary endpoint for nausea severity change at 12 weeks in the intent-to-treat population (1.55 vs 1.49 for placebo). However, post-hoc analyses suggested a benefit in patients with adequate drug exposure. | , |
| Other Investigated Indications | Pain models. | Motion sickness, atopic dermatitis, pruritus, and alcoholism. |
Experimental Protocols
Detailed experimental protocols for the specific studies conducted on this compound and Tradipitant are proprietary. However, this section outlines representative methodologies for key experiments used to characterize NK1 receptor antagonists.
Radioligand Binding Assay for NK1 Receptor Affinity
This assay is fundamental for determining the binding affinity of a compound to the NK1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and Tradipitant for the human NK1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells). Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.
-
Radioligand: A radiolabeled NK1 receptor antagonist, such as [³H]-Substance P or another high-affinity radiolabeled antagonist, is used.
-
Assay Procedure:
-
A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or Tradipitant).
-
The incubation is carried out in a 96-well plate at a specific temperature (e.g., room temperature) for a set duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled NK1 receptor antagonist.
-
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with cold buffer to remove unbound radioactivity. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Model of Gastroparesis
Animal models are crucial for evaluating the prokinetic effects of compounds like Tradipitant.
Objective: To assess the efficacy of Tradipitant in improving delayed gastric emptying in a preclinical model.
Methodology:
-
Animal Model: A model of delayed gastric emptying can be induced in rodents (e.g., rats or mice) through various methods, such as induction of diabetes with streptozotocin or pharmacological induction with agents like glucagon-like peptide-1 (GLP-1) agonists.
-
Test Meal: A standardized test meal containing a non-absorbable marker is used. For solid gastric emptying, this could be a meal containing a radioisotope (e.g., ⁹⁹ᵐTc-labeled meal) or a colored marker. For liquid emptying, a phenol red solution is often used.
-
Drug Administration: Animals are treated with Tradipitant or a vehicle control at various doses and time points before the administration of the test meal.
-
Measurement of Gastric Emptying:
-
At a predetermined time after the test meal administration, the animals are euthanized.
-
The stomach is isolated, and its contents are collected.
-
The amount of the marker remaining in the stomach is quantified (e.g., by gamma counting for radioisotopes or spectrophotometry for colored markers).
-
-
Data Analysis: Gastric emptying is calculated as the percentage of the marker that has emptied from the stomach. The effect of Tradipitant is then compared to the vehicle control group to determine if it significantly accelerates gastric emptying.
Comparative Summary and Future Perspectives
The comparative analysis of this compound and Tradipitant reveals a stark contrast in their drug development pathways. This compound, despite showing some preclinical promise in pain and inflammation models, ultimately failed to demonstrate clinical efficacy for migraine, leading to the apparent cessation of its development.
In contrast, Tradipitant has undergone a more extensive and prolonged clinical development program. Vanda Pharmaceuticals has explored its potential in a range of indications, with a primary focus on gastroparesis. While the Phase III trial for gastroparesis did not meet its primary endpoint in the overall population, the identification of a responsive sub-population with adequate drug exposure suggests a potential path forward. Furthermore, Tradipitant has shown promise in the treatment of motion sickness.
For researchers and drug developers, the story of this compound and Tradipitant serves as a compelling case study. Both molecules targeting the same receptor took vastly different paths, underscoring the complexities of clinical development and the importance of indication selection. While this compound's journey appears to have concluded, the future of Tradipitant will depend on regulatory decisions and the potential for further clinical studies to delineate its therapeutic benefits in specific patient populations. The continued investigation of NK1 receptor antagonists like Tradipitant highlights the enduring interest in this pathway for treating a variety of unmet medical needs.
References
- 1. RPR100893, a substance-P antagonist, is not effective in the treatment of migraine attacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vanda Pharmaceuticals Provides Update on Tradipitant Development Program - Vanda Pharmaceuticals Inc. [vandapharmaceuticalsinc.gcs-web.com]
- 3. The pharmacological profile and clinical prospects of the oral 5-HT1F receptor agonist lasmiditan in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NK1 Receptor Antagonists: RPR-100893 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurokinin-1 (NK1) receptor antagonist RPR-100893 with other prominent antagonists in its class. The following sections detail their performance based on experimental data, outline key experimental protocols, and visualize relevant biological and experimental frameworks.
Introduction to NK1 Receptor Antagonists
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a G-protein coupled receptor (GPCR) implicated in a multitude of physiological processes, including pain transmission, inflammation, and the emetic reflex.[1] Antagonists of the NK1 receptor have been a focal point of drug development for conditions such as chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), and other inflammatory and pain-related disorders. RPR-100893 emerged as a potent and selective non-peptide NK1 receptor antagonist. This guide compares its profile with other notable NK1 receptor antagonists, including the clinically approved Aprepitant, Fosaprepitant, Netupitant, Rolapitant, and the veterinary drug Maropitant.
Comparative Performance Data
The following tables summarize the quantitative data for RPR-100893 and its comparators, focusing on in vitro binding affinity, in vivo efficacy in established preclinical models, and key pharmacokinetic parameters.
Table 1: In Vitro Binding Affinity for the Human NK1 Receptor
| Compound | Ki (nM) | Cell Line | Radioligand | Reference |
| RPR-100893 | 0.21 | CHO | [3H]Substance P | [2] |
| Aprepitant | 0.1 - 0.9 | Various | [125I]Substance P | [3] |
| Netupitant | 0.95 | CHO | Not Specified | [4] |
| Rolapitant | 0.66 | Not Specified | Not Specified | [5] |
| Maropitant | Not explicitly found for human NK1 | - | - | - |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Endpoint | ED50 / ID50 / IC50 | Reference |
| RPR-100893 | Guinea Pig | Inhibition of neurogenic plasma protein extravasation | ~0.1 µg/kg (p.o.) | |
| Aprepitant | Gerbil | Inhibition of foot-tapping response | ~1 mg/kg (i.p.) | |
| Netupitant | Gerbil | Inhibition of foot-tapping response | 1.5 mg/kg (i.p.), 0.5 mg/kg (p.o.) | |
| Rolapitant | Gerbil | Inhibition of foot-tapping response | 0.3 mg/kg (p.o.) | |
| Maropitant | Gerbil | Inhibition of foot-tapping response | 1 mg/kg (s.c.) | |
| Aprepitant | Ferret | Inhibition of cisplatin-induced emesis | Not explicitly found | - |
| Netupitant | Ferret | Inhibition of cisplatin-induced emesis | Not explicitly found | - |
| Rolapitant | Ferret | Inhibition of cisplatin-induced emesis | 0.03 - 1 mg/kg (p.o.) |
Table 3: Comparative Pharmacokinetic Parameters
| Compound | Species | Route | Bioavailability (%) | T1/2 (hours) | Reference |
| RPR-100893 | Data not readily available | - | - | - | - |
| Aprepitant | Human | Oral | ~60-65 | 9-13 | |
| Maropitant | Dog | Oral (2 mg/kg) | 23.7 | 4.03 | |
| Dog | Oral (8 mg/kg) | 37.0 | 5.46 | ||
| Dog | Subcutaneous | 90.7 | 7.75 | ||
| Rolapitant | Human | Oral | Not specified | ~180 |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and critical evaluation of the presented data.
Radioligand Binding Assay for NK1 Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a compound for the NK1 receptor.
-
Membrane Preparation:
-
Cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells) are cultured to confluency.
-
The cells are harvested, washed, and then lysed in a hypotonic buffer.
-
The cell lysate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the cell membrane preparation, a radiolabeled NK1 receptor ligand (e.g., [3H]Substance P or [125I]Substance P), and varying concentrations of the unlabeled competitor compound (e.g., RPR-100893 or other antagonists).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1 receptor ligand.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Cisplatin-Induced Emesis Model in Ferrets
This in vivo model is a gold standard for evaluating the anti-emetic potential of NK1 receptor antagonists.
-
Animal Preparation:
-
Male ferrets are individually housed and allowed to acclimate.
-
Animals are fasted overnight before the experiment but have free access to water.
-
-
Drug Administration:
-
The test compound (e.g., an NK1 receptor antagonist) or vehicle is administered at a predetermined time before the emetogen challenge. The route of administration can be oral (p.o.), intravenous (i.v.), or subcutaneous (s.c.).
-
-
Emesis Induction:
-
Cisplatin is administered intravenously or intraperitoneally at a dose known to reliably induce emesis (e.g., 5-10 mg/kg).
-
-
Observation and Data Collection:
-
Following cisplatin administration, the animals are observed continuously for a set period (e.g., 4-8 hours for the acute phase, and up to 72 hours for the delayed phase).
-
The number of retches and vomits for each animal is recorded. An emetic episode is defined as one or more retches or vomits.
-
-
Data Analysis:
-
The anti-emetic efficacy is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group.
-
The dose that produces a 50% reduction in the number of emetic episodes (ED50) can be calculated.
-
Gerbil Foot-Tapping Model
This behavioral model is used to assess the central activity of NK1 receptor antagonists.
-
Animal Preparation:
-
Male Mongolian gerbils are individually housed and allowed to acclimate to the testing environment.
-
-
Drug Administration:
-
The test compound or vehicle is administered via the desired route (e.g., i.p., p.o., s.c.) at a specified time before the challenge.
-
-
Induction of Foot-Tapping:
-
A selective NK1 receptor agonist (e.g., GR73632) is administered intracerebroventricularly (i.c.v.) to induce a characteristic repetitive foot-tapping behavior of the hind paws.
-
-
Behavioral Observation:
-
Immediately after the agonist injection, the gerbils are placed in an observation chamber.
-
The number of foot taps is counted for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in the number of foot taps compared to the vehicle-treated control group.
-
The dose that inhibits the foot-tapping response by 50% (ID50) is determined.
-
Calcium Mobilization Assay
This in vitro functional assay measures the ability of a compound to block the intracellular signaling cascade initiated by NK1 receptor activation.
-
Cell Preparation:
-
Cells expressing the human NK1 receptor are seeded into a 96-well or 384-well plate and cultured to form a confluent monolayer.
-
-
Dye Loading:
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). This dye will fluoresce upon binding to intracellular calcium.
-
-
Assay Procedure:
-
The cell plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is established.
-
The antagonist compound at various concentrations is added to the wells and incubated.
-
The NK1 receptor agonist (Substance P) is then added to stimulate the receptor.
-
-
Data Acquisition and Analysis:
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified.
-
The concentration of the antagonist that produces a 50% inhibition of the agonist response (IC50) is determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the NK1 receptor signaling pathway, a typical experimental workflow for evaluating NK1 receptor antagonists, and the logical relationships in their comparative analysis.
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for NK1 Antagonist Evaluation.
Caption: Logical Relationship for Comparative Analysis.
Conclusion
References
- 1. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Differential inhibition of foot tapping and chromodacryorrhoea in gerbils by CNS penetrant and non-penetrant tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Dapitant for the Neurokinin-1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of Dapitant (also known as CP-99,994) for the Neurokinin-1 Receptor (NK1R). Through a detailed comparison with other widely used NK1R antagonists, Aprepitant and Netupitant, this document offers a critical evaluation of their performance based on available experimental data. The information presented herein is intended to assist researchers in making informed decisions when selecting an appropriate antagonist for their studies.
Executive Summary
This compound is a potent and selective antagonist of the human NK1R. Comparative analysis with Aprepitant and Netupitant, two clinically approved NK1R antagonists, is crucial for understanding its specific utility in research and potential therapeutic applications. This guide summarizes the available binding affinity and functional activity data, details relevant experimental protocols, and provides a visual representation of the NK1R signaling pathway and experimental workflows. While direct comparative studies under identical conditions are limited, the collated data provides valuable insights into the relative specificity of these compounds.
Performance Comparison of NK1R Antagonists
The specificity of a ligand for its receptor is a critical determinant of its utility. The following tables summarize the available quantitative data for this compound, Aprepitant, and Netupitant, focusing on their binding affinity (Ki) and functional antagonist potency (IC50) at the human NK1R.
Table 1: Binding Affinity (Ki) for Human NK1R
| Compound | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| This compound (CP-99,994) | ~1.0 | [³H]Substance P | Various | [1][2][3] |
| Aprepitant | 0.1 - 0.2 | [¹²⁵I]Substance P | CHO cells | [4] |
| Netupitant | High Affinity | Not specified | Not specified | [5] |
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Table 2: Functional Antagonist Potency (IC50) at Human NK1R
| Compound | IC50 (nM) | Functional Assay | Cell Line | Reference |
| This compound (CP-99,994) | Data not consistently available | Calcium Mobilization | Not specified | |
| Aprepitant | ~1 | Calcium Mobilization | HEK293 cells | |
| Netupitant | Potent antagonist | Not specified | Not specified |
Note: A direct comparison of IC50 values is challenging due to the lack of publicly available, standardized data for all three compounds under identical assay conditions.
Specificity and Off-Target Effects
A crucial aspect of validating a pharmacological tool is understanding its off-target binding profile. While comprehensive, publicly available off-target screening data for this compound against a broad panel of receptors is limited, its high selectivity for NK1R over other neurokinin receptors (NK2R and NK3R) has been established. Aprepitant is also known to be highly selective for NK1R. The off-target profiles of these compounds are critical for interpreting experimental results accurately and avoiding confounding effects. Commercial services are available for comprehensive off-target profiling.
Experimental Methodologies
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative protocols for key assays used to characterize NK1R antagonists.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound for a receptor.
Objective: To determine the inhibitory constant (Ki) of this compound, Aprepitant, and Netupitant for the human NK1R.
Materials:
-
Membrane preparations from cells stably expressing human NK1R (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled NK1R ligand (e.g., [³H]Substance P or [¹²⁵I]Substance P).
-
Test compounds (this compound, Aprepitant, Netupitant) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream signaling event of NK1R activation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, Aprepitant, and Netupitant in a functional NK1R assay.
Materials:
-
HEK293 cells stably expressing human NK1R.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
NK1R agonist (e.g., Substance P).
-
Test compounds (this compound, Aprepitant, Netupitant) at various concentrations.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Plate the HEK293-hNK1R cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound, Aprepitant, or Netupitant).
-
Stimulate the cells with a fixed concentration of the NK1R agonist (Substance P).
-
Measure the resulting change in intracellular calcium concentration by monitoring the fluorescence intensity over time.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.
Visualizing Key Processes
To facilitate a deeper understanding, the following diagrams illustrate the NK1R signaling pathway and the workflows of the described experimental assays.
References
- 1. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neurokinin1 receptor antagonist CP-99,994 reduces catalepsy produced by the dopamine D2 receptor antagonist raclopride: correlation with extracellular acetylcholine levels in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
Comparative Analysis of Dapitant's Cross-Reactivity with Neurokinin Receptors
A comprehensive guide for researchers and drug development professionals on the binding affinity and selectivity of Dapitant for NK1, NK2, and NK3 receptors.
This guide provides a detailed comparison of the binding affinity of this compound, a non-peptide antagonist, across the three main neurokinin (NK) receptor subtypes: NK1, NK2, and NK3. The data presented herein is crucial for understanding the selectivity profile of this compound and predicting its potential on- and off-target effects in preclinical and clinical research.
Summary of this compound's Binding Affinity
This compound, also known as RPR 100893, is a potent and highly selective antagonist of the neurokinin-1 (NK1) receptor.[1] Cross-reactivity studies have demonstrated significantly lower affinity for the NK2 and NK3 receptor subtypes, highlighting its specificity for the NK1 receptor.
| Compound | Receptor | Binding Affinity (Ki) | Selectivity vs. NK1 |
| This compound (RPR 100893) | NK1 | 0.2 nM | - |
| NK2 | > 10,000 nM | > 50,000-fold | |
| NK3 | > 10,000 nM | > 50,000-fold |
Table 1: Binding Affinities of this compound for Human Neurokinin Receptors. The table clearly indicates the high affinity of this compound for the NK1 receptor and its negligible affinity for NK2 and NK3 receptors.
Neurokinin Receptor Signaling Pathway
Neurokinin receptors are G protein-coupled receptors (GPCRs) that are activated by the endogenous tachykinin neuropeptides: Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). Substance P exhibits the highest affinity for the NK1 receptor, NKA for the NK2 receptor, and NKB for the NK3 receptor. Upon activation, these receptors primarily couple to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
Caption: Neurokinin receptor signaling cascade.
Experimental Protocols
The binding affinity of this compound for neurokinin receptors was determined using radioligand binding assays. This method is a standard and reliable technique for quantifying the interaction between a ligand and a receptor.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of this compound for human NK1, NK2, and NK3 receptors.
Materials:
-
Membrane Preparations: Cell membranes expressing recombinant human NK1, NK2, or NK3 receptors.
-
Radioligands:
-
[³H]-Substance P for NK1 receptor binding.
-
[¹²⁵I]-Neurokinin A for NK2 receptor binding.
-
[³H]-SR142801 for NK3 receptor binding.
-
-
Non-specific Binding Control: High concentration of unlabeled Substance P (for NK1), NKA (for NK2), or SR142801 (for NK3).
-
Test Compound: this compound (RPR 100893) at various concentrations.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂, 0.1% bovine serum albumin (BSA), and protease inhibitors (e.g., bacitracin).
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: Liquid scintillation counter for detecting radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the respective radioligand at a concentration close to its Kd, and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of the corresponding unlabeled ligand.
-
Equilibrium: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This step separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
Conclusion
The experimental data unequivocally demonstrate that this compound is a highly selective antagonist for the human NK1 receptor. Its binding affinity for the NK2 and NK3 receptors is negligible, with selectivity ratios exceeding 50,000-fold in favor of the NK1 receptor. This high degree of selectivity makes this compound a valuable tool for investigating the physiological and pathological roles of the NK1 receptor and a promising therapeutic candidate for conditions mediated by Substance P and the NK1 signaling pathway, with a low potential for off-target effects related to NK2 and NK3 receptor antagonism.
References
Benchmarking Dapitant's Efficacy Against Newer NK1 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Dapitant, a neurokinin-1 (NK1) receptor antagonist, with that of newer compounds targeting the same receptor. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate an objective evaluation of these compounds.
NK1 Receptor Signaling Pathway
The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, primarily signals through the Gαq pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events ultimately contribute to the physiological responses mediated by the NK1 receptor, including emesis, pain transmission, and inflammation. NK1 receptor antagonists, such as this compound and the newer compounds discussed herein, exert their therapeutic effects by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting this signaling cascade.
Caption: NK1 Receptor Signaling Pathway and Antagonist Action.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and a selection of newer NK1 receptor antagonists. It is important to note that direct head-to-head comparative studies for this compound against all newer agents are limited. The data presented here are compiled from various preclinical and clinical studies, and experimental conditions may differ.
Preclinical Efficacy Data
| Compound | Binding Affinity (Ki, nM) | Functional Antagonism (pA2) | In Vivo Model | Efficacy |
| This compound | Not explicitly found | Not explicitly found | Gerbil foot tapping | Active |
| Ferret cisplatin-induced emesis | Active | |||
| Aprepitant | 1.3[1] | - | Gerbil foot tapping | Significantly prevented response[1] |
| Ferret cisplatin-induced emesis | Potently blocked emesis[1] | |||
| T-2328 | 0.08[1] | - | Gerbil foot tapping | >10 times more potent than aprepitant[1] |
| Ferret cisplatin-induced emesis | Potently blocked emesis |
Note: The lack of standardized preclinical data for this compound makes direct potency comparisons challenging.
Clinical Efficacy Data (Chemotherapy-Induced Nausea and Vomiting - CINV)
| Compound | Comparator | Key Efficacy Endpoint | Result |
| Fosaprepitant | Aprepitant | Complete Response (Overall Phase) | Non-inferior to aprepitant |
| Netupitant/Palonosetron (NEPA) | Aprepitant-based regimens | Complete Response (Overall Phase) | Numerically higher for NEPA |
| Rolapitant | Active Control (5-HT3 RA + Dexamethasone) | Complete Response (Delayed Phase) | Significantly greater for rolapitant |
| Casopitant | Placebo | Complete Response (Overall Phase) | Significantly more patients achieved complete response with casopitant |
Note: this compound's clinical development for CINV was not pursued as extensively as these newer agents, hence the lack of comparative clinical trial data in this indication.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Radioligand Binding Assay for NK1 Receptor
This assay determines the binding affinity of a compound for the NK1 receptor.
Caption: Workflow for an NK1 Receptor Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation:
-
Cells expressing the human NK1 receptor (e.g., CHO or IM9 cells) are harvested.
-
The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA).
-
-
Binding Assay:
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]Substance P).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or a newer antagonist) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard NK1 receptor antagonist.
-
The reaction is incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block Substance P-induced calcium release in cells expressing the NK1 receptor.
Caption: Workflow for an Intracellular Calcium Mobilization Assay.
Detailed Methodology:
-
Cell Preparation:
-
Cells endogenously or recombinantly expressing the NK1 receptor are seeded into a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
The plate is incubated to allow for the de-esterification of the dye within the cells.
-
-
Compound Addition:
-
The cells are washed to remove excess dye.
-
Varying concentrations of the test antagonist are added to the wells and incubated for a specific time to allow for receptor binding.
-
-
Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR).
-
A baseline fluorescence reading is taken.
-
A solution of Substance P is added to all wells to stimulate the NK1 receptor.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each concentration of the antagonist.
-
The concentration-response curve for the antagonist is plotted, and the IC50 value (the concentration of antagonist that inhibits 50% of the maximal Substance P response) is determined.
-
For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.
-
Cisplatin-Induced Emesis Model in Ferrets
This in vivo model is used to assess the anti-emetic efficacy of NK1 receptor antagonists.
Caption: Workflow for the Cisplatin-Induced Emesis Model in Ferrets.
Detailed Methodology:
-
Animal Preparation:
-
Male ferrets are individually housed and allowed to acclimatize to the laboratory conditions.
-
Food is typically withheld for a period before the experiment.
-
-
Drug Administration:
-
The test NK1 receptor antagonist or vehicle is administered via a specific route (e.g., oral or intravenous) at a predetermined time before the emetogenic challenge.
-
Cisplatin is administered intraperitoneally at a dose known to reliably induce emesis (e.g., 5-10 mg/kg).
-
-
Observation and Data Collection:
-
Immediately after cisplatin administration, the animals are placed in observation cages.
-
The animals are continuously observed for a set period (e.g., 4 to 24 hours), and the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are recorded.
-
-
Data Analysis:
-
The anti-emetic efficacy of the test compound is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group.
-
The dose of the antagonist that produces a 50% reduction in emesis (ED50) can be calculated.
-
References
A Head-to-Head Comparison of Dapitant and Other Substance P Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Dapitant and other prominent substance P (SP) inhibitors, a class of compounds targeting the neurokinin-1 (NK-1) receptor. By presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways, this document serves as a valuable resource for researchers engaged in the study of neurogenic inflammation, pain, emesis, and other SP-mediated conditions.
Introduction to Substance P and NK-1 Receptor Antagonism
Substance P, a neuropeptide of the tachykinin family, is a critical mediator in a variety of physiological and pathological processes, including pain transmission, inflammation, and the emetic reflex.[1][2] It exerts its effects primarily through the high-affinity G protein-coupled neurokinin-1 (NK-1) receptor.[2] The development of NK-1 receptor antagonists has been a significant area of pharmaceutical research, leading to the approval of several drugs for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[2][3]
This compound (also known as RPR-100893) is a non-peptide NK-1 receptor antagonist that has demonstrated high affinity for the human NK-1 receptor. While its development for migraine was discontinued in Phase II trials, its pharmacological profile warrants a comparative analysis against other key NK-1 receptor antagonists to better understand its potential and the broader landscape of this therapeutic class. This guide will compare this compound with established NK-1 receptor antagonists such as Aprepitant, Fosaprepitant (a prodrug of Aprepitant), and Casopitant.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and other selected substance P inhibitors, focusing on their binding affinity for the NK-1 receptor and their in vivo efficacy in relevant preclinical and clinical models.
Table 1: In Vitro NK-1 Receptor Binding Affinity
| Compound | Chemical Class | Organism | Receptor Binding Assay | Kᵢ (nM) | IC₅₀ (nM) |
| This compound (RPR-100893) | Triarylperhydroisoindolol | Human, Guinea Pig | Radioligand Binding | High Affinity* | - |
| Aprepitant | Morpholine derivative | Human | Radioligand Binding | 0.12 | - |
| Rolapitant | Not specified | Human | Radioligand Binding | 0.66 | - |
| Netupitant | Not specified | Human | Radioligand Binding | 1.0 | - |
| Casopitant | Piperazine derivative | Ferret | Radioligand Binding | High Affinity** | - |
*While described as having high affinity, a specific Kᵢ or IC₅₀ value for this compound was not available in the reviewed literature. **Described as having high affinity for ferret brain NK-1 receptors; a specific Kᵢ value was not provided.
Table 2: In Vivo Efficacy
| Compound | Model System | Endpoint Measured | Effective Dose Range |
| This compound (RPR-100893) | Guinea Pig (Jaw-Opening Reflex) | Increase in long-latency reflex thresholds | 3 - 30 mg/kg (oral) |
| Aprepitant | Human (Cisplatin-induced emesis) | Prevention of acute and delayed emesis | 125 mg (oral) on day 1, followed by 80 mg on days 2 and 3 |
| Fosaprepitant | Human (Cisplatin-induced emesis) | Prevention of emesis | 150 mg (intravenous) as a single dose |
| Casopitant | Human (Moderately emetogenic chemotherapy) | Complete response (no vomiting or rescue medication) | 150 mg (oral) as a single dose |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Substance P / NK-1 Receptor Signaling Pathway
Caption: Substance P signaling through the NK-1 receptor.
Experimental Workflow for NK-1 Receptor Binding Assay
Caption: Workflow for a radioligand NK-1 receptor binding assay.
Experimental Protocols
Radioligand Binding Assay for NK-1 Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of a test compound for the NK-1 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human NK-1 receptor (e.g., CHO or HEK293 cells).
-
Radiolabeled substance P (e.g., [³H]SP or [¹²⁵I]SP).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, bovine serum albumin, and protease inhibitors).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled substance P and varying concentrations of the test compound. A control group with no test compound is included to determine total binding, and another set with an excess of unlabeled substance P is used to determine non-specific binding.
-
Equilibrium: The incubation is typically carried out at room temperature for a sufficient time to reach binding equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vivo Model of Chemotherapy-Induced Emesis in Ferrets
Objective: To evaluate the anti-emetic efficacy of a test compound.
Animals: Male ferrets are commonly used as they have a well-characterized emetic response that is predictive of human responses.
Materials:
-
Cisplatin (a highly emetogenic chemotherapeutic agent).
-
Test compound (e.g., Aprepitant, Casopitant) at various doses.
-
Vehicle for drug administration.
-
Observation cages.
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental conditions and handling.
-
Drug Administration: Ferrets are pre-treated with the test compound or vehicle at specified times before the administration of cisplatin.
-
Emetogen Challenge: Cisplatin is administered, typically via intraperitoneal injection, to induce emesis.
-
Observation: The animals are observed for a defined period (e.g., 24-72 hours) to monitor for both acute (0-24 hours) and delayed (>24 hours) emesis. The number of retches and vomits are recorded.
-
Data Analysis: The efficacy of the test compound is determined by comparing the number of emetic episodes in the treated groups to the vehicle-treated control group. The dose that produces a 50% reduction in emesis (ED₅₀) can be calculated.
Conclusion
This comparative guide provides a snapshot of the pharmacological profiles of this compound and other key substance P inhibitors. While direct quantitative comparisons of in vitro binding affinity for this compound are limited in the available literature, its demonstrated in vivo activity in a model of neurogenic pain suggests it is a potent NK-1 receptor antagonist. Aprepitant, Fosaprepitant, and Casopitant have well-established efficacy in the prevention of CINV, supported by extensive clinical data. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. Future research elucidating the precise binding kinetics and in vivo efficacy of this compound in emesis models would be invaluable for a more complete head-to-head comparison.
References
Replicating and Validating Historical Dapitant Research: A Comparative Guide for Neurokinin-1 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the historical neurokinin-1 (NK1) receptor antagonist, Dapitant, with other relevant alternatives. The information is presented to facilitate the replication and validation of previous research findings, with detailed experimental protocols and supporting data.
This compound, also known as RPR100893, was investigated for its therapeutic potential as a substance P (SP) antagonist acting on the NK1 receptor. While it showed activity in preclinical models of pain and inflammation, it did not demonstrate efficacy in a clinical trial for migraine at the doses tested.[1] This guide revisits the historical data for this compound and places it in the context of other NK1 receptor antagonists, some of which have achieved clinical success in other indications, such as chemotherapy-induced nausea and vomiting.
Quantitative Comparison of NK1 Receptor Antagonists
The following table summarizes the in vitro binding affinities and functional potencies of this compound and a selection of other NK1 receptor antagonists. This data is essential for understanding the relative potency and selectivity of these compounds.
| Compound | Receptor/Species | Assay Type | Value (nM) |
| This compound (RPR100893) | Human NK1 | IC50 | 1.77[2] |
| SDZ NKT 343 | Human NK1 | IC50 | 0.62[2][3][4] |
| Rat NK1 | IC50 | 451 | |
| Human NK2 | Ki | 520 | |
| Human NK3 | Ki | 3400 | |
| SR140333 | Human NK1 | Ki | 0.15 |
| Aprepitant | Human NK1 | IC50 | 0.1 |
| Human NK2 | IC50 | 4500 | |
| Human NK3 | IC50 | 300 | |
| Netupitant | Human NK1 | Ki | 0.95 |
| Human NK1 | pKi | 9.0 | |
| Human NK2/NK3 | pKi | 5.8 | |
| Rolapitant | Human NK1 | Ki | 0.66 |
| Human NK1 | Kb | 0.17 |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
This protocol is designed to determine the binding affinity of test compounds for the NK1 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human NK1 receptor in appropriate media (e.g., Ham's F12 with 10% FBS and selection antibiotic).
-
Grow cells to confluency.
-
Wash cells with a calcium and magnesium-free phosphate-buffered saline (PBS) and harvest them in the same buffer containing 0.02% EDTA.
-
Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge at low speed to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Radioligand Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P), and varying concentrations of the test compound (e.g., this compound).
-
The assay buffer should typically contain a protease inhibitor like bacitracin (e.g., 40 µg/ml).
-
To determine non-specific binding, include wells with a high concentration of an unlabeled NK1 receptor agonist (e.g., 1 µM Substance P).
-
Incubate the plates for a specified time and temperature (e.g., 3 hours at 4°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
This protocol assesses the ability of a compound to antagonize the functional response to NK1 receptor activation.
-
Cell Culture:
-
Use cells stably expressing the human NK1 receptor that are also suitable for calcium flux assays (e.g., CHO-K1 cells co-transfected with an apoaequorin expression vector).
-
Plate the cells in a 96-well plate and allow them to adhere.
-
-
Calcium Mobilization Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or use a bioluminescent indicator like aequorin.
-
Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) for a specified period.
-
Stimulate the cells with a known NK1 receptor agonist (e.g., Substance P) at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader or luminometer.
-
-
Data Analysis:
-
Plot the agonist-induced calcium response as a function of the antagonist concentration.
-
Use non-linear regression to fit the data and determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist's response.
-
The potency of the antagonist can also be expressed as a pA2 value, calculated using a Schild plot.
-
This model is used to evaluate the analgesic properties of a compound in the context of inflammation.
-
Animals:
-
Use male guinea pigs of a specified weight range.
-
-
Induction of Hyperalgesia:
-
Inject a 1.0% solution of λ-carrageenan (e.g., 100 µL) into the intra-plantar surface of one hind paw. This will induce a localized inflammation and hyperalgesia that peaks around 3-5 hours and can last for over 24 hours.
-
-
Drug Administration:
-
Administer the test compound (e.g., this compound) orally (p.o.) at various doses at a specified time before or after the carrageenan injection.
-
-
Assessment of Hyperalgesia:
-
Mechanical Hyperalgesia: Measure the paw withdrawal threshold to a noxious mechanical stimulus using an analgesymeter or von Frey filaments at different time points after carrageenan injection. An increase in the withdrawal threshold indicates an anti-hyperalgesic effect.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a noxious thermal stimulus (e.g., a radiant heat source) using a plantar test apparatus. An increase in withdrawal latency indicates an anti-hyperalgesic effect.
-
-
Data Analysis:
-
Compare the withdrawal thresholds or latencies in the drug-treated groups to a vehicle-treated control group.
-
Calculate the percentage reversal of hyperalgesia.
-
Determine the dose that produces a 30% or 50% reversal of hyperalgesia (D30 or ED50).
-
This model assesses the anti-inflammatory activity of a compound by measuring its effect on plasma protein extravasation in an arthritic joint.
-
Animals:
-
Use male guinea pigs.
-
-
Induction of Arthritis:
-
Induce arthritis by a single or multiple intra-articular injections of Freund's Complete Adjuvant (CFA) into the knee joint.
-
-
Drug Administration:
-
Administer the test compound (e.g., this compound) orally at various doses.
-
-
Measurement of Plasma Extravasation:
-
At a specified time after drug administration, anesthetize the animals.
-
Inject a dye that binds to plasma proteins, such as Evans blue, intravenously.
-
After a set circulation time, perfuse the animals to remove the dye from the vasculature.
-
Dissect the knee joints and extract the extravasated dye from the synovial tissue using a solvent (e.g., formamide).
-
Quantify the amount of extracted dye spectrophotometrically.
-
-
Data Analysis:
-
Compare the amount of extravasated dye in the drug-treated groups to a vehicle-treated control group.
-
Calculate the percentage inhibition of plasma protein extravasation.
-
References
A Comparative Pharmacodynamic Guide to First and Second-Generation NK1R Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic properties of first and second-generation Neurokinin-1 Receptor (NK1R) antagonists. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to NK1R Antagonists
The Neurokinin-1 receptor (NK1R), a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P. The activation of NK1R is implicated in various physiological processes, including the induction of nausea and vomiting (emesis). NK1R antagonists competitively block the binding of Substance P to its receptor, thereby inhibiting downstream signaling and exerting antiemetic effects.
First-generation NK1R antagonists , such as aprepitant, were revolutionary in the management of chemotherapy-induced nausea and vomiting (CINV). Second-generation antagonists , including netupitant, rolapitant, and casopitant, have since been developed with potentially improved pharmacodynamic and pharmacokinetic profiles.
Comparative Pharmacodynamics
The following tables summarize key quantitative pharmacodynamic parameters for prominent first and second-generation NK1R antagonists.
Table 1: Comparative In Vitro Binding Affinity (Ki) for Human NK1R
| Antagonist (Generation) | Ki (nmol/L) | Reference |
| Aprepitant (1st) | 0.12 | [1] |
| Casopitant (2nd) | 0.16 (ferret NK1R) | [1] |
| Rolapitant (2nd) | 0.66 | [1] |
| Netupitant (2nd) | 1.0 | [1] |
Table 2: Comparative In Vivo Efficacy (Anti-emetic) in Ferret Model of Cisplatin-Induced Emesis
| Antagonist | Dose | Route of Administration | Efficacy (ID50/ED50) | Reference |
| Netupitant | 0.03–0.3 mg/kg | p.o. | ~0.1 mg/kg (ID50) | [2] |
| L-741,671 (experimental) | 0.3, 1, and 3 mg/kg | i.v. | Dose-dependent inhibition |
Note: Direct comparative studies of in vivo efficacy for all listed antagonists under identical experimental conditions are limited. The data presented is from individual studies and should be interpreted with consideration for potential methodological variations.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a method for determining the binding affinity (Ki) of a test compound for the NK1R.
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand to the NK1R (IC50), and to subsequently calculate the inhibitory constant (Ki).
Materials:
-
Membrane preparations from cells expressing human NK1R.
-
Radioligand (e.g., [³H]-Substance P).
-
Test compounds (unlabeled NK1R antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from total binding (measured in the absence of a competitor).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Calculate the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Cisplatin-Induced Emesis Model in Ferrets
This protocol describes an in vivo model to assess the anti-emetic efficacy of NK1R antagonists.
Objective: To evaluate the ability of a test compound to inhibit retching and vomiting episodes induced by the chemotherapeutic agent cisplatin.
Animals: Male ferrets are commonly used for this model.
Procedure:
-
Acclimation: Acclimate the ferrets to the experimental environment for a suitable period.
-
Fasting: Fast the animals overnight prior to the experiment, with water available ad libitum.
-
Drug Administration: Administer the test compound (NK1R antagonist) or vehicle via the desired route (e.g., oral, intravenous, subcutaneous) at a predetermined time before the emetogen challenge.
-
Emetogen Challenge: Administer a standardized dose of cisplatin (e.g., 5-10 mg/kg) intravenously or intraperitoneally to induce emesis.
-
Observation: Observe the animals continuously for a defined period (e.g., 4-8 hours for acute phase, and up to 72 hours for delayed phase) and record the number of retches and vomits.
-
Data Analysis:
-
Calculate the total number of emetic episodes (retches + vomits) for each animal.
-
Compare the mean number of emetic episodes in the drug-treated groups to the vehicle-treated control group.
-
Determine the dose that produces a 50% reduction in emesis (ED50 or ID50) using dose-response analysis.
-
Visualizations
NK1R Signaling Pathway
References
Safety Operating Guide
Navigating the Disposal of Dapitant: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and protecting the wider ecosystem. This guide provides essential, immediate safety and logistical information for the proper disposal of Dapitant. In the absence of a specific, publicly available Safety Data Sheet (SDS) detailing disposal procedures for this compound, the following guidance is based on established best practices for the disposal of research-grade chemical and pharmaceutical waste.
Understanding this compound's Properties
A thorough understanding of a compound's chemical and physical properties is the first step toward safe handling and disposal. Below is a summary of key data for this compound.
| Property | Value |
| Molecular Formula | C₃₇H₃₉NO₄[1] |
| Molecular Weight | 561.7 g/mol [1] |
| Physical Description | Solid (assumed based on molecular weight and structure) |
| IUPAC Name | (2S)-1-[(3aS,4S,7aS)-4-hydroxy-4-(2-methoxyphenyl)-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one[1] |
Experimental Protocol for the Disposal of this compound
This protocol outlines a step-by-step procedure for the safe disposal of this compound waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations, as these may vary.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle this compound and its waste products while wearing appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat.[2][3]
-
Conduct all handling and preparation for disposal within a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.
2. Waste Characterization and Segregation:
-
Identify the Waste Stream: Determine the form of the this compound waste. This could include:
-
Pure, unused this compound powder.
-
Solutions of this compound in various solvents.
-
Contaminated labware (e.g., pipette tips, vials, weighing boats).
-
Contaminated PPE.
-
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep solid and liquid waste in separate, designated containers. Incompatible chemicals must be kept separate to avoid dangerous reactions.
3. Waste Collection and Containment:
-
Solid Waste:
-
Collect unused this compound powder, contaminated labware, and grossly contaminated PPE in a dedicated, leak-proof hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, sealable, and chemically compatible hazardous waste container.
-
If the solvent is flammable, the container may need to be stored in a flammable-liquids cabinet.
-
-
Container Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound".
-
Include the words "Hazardous Waste" and any other hazard warnings pertinent to the solvents used.
-
Indicate the date when waste was first added to the container.
-
4. Storage of this compound Waste:
-
Store sealed waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure that the accumulated waste does not exceed the volume limits for satellite accumulation areas as defined by regulations.
5. Arranging for Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the contents of the waste container.
-
Do not, under any circumstances, dispose of this compound waste down the drain or in the regular solid waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of this compound waste.
By adhering to these general guidelines and consulting with your institution's safety experts, you can ensure the compliant and safe disposal of this compound, thereby minimizing risks to personnel and the environment.
References
Essential Safety and Logistical Information for Handling Dapitant
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling Dapitant. The following table summarizes the recommended PPE based on general guidance for handling hazardous laboratory chemicals.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound to minimize the spread of contamination. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects the eyes from airborne powder particles and potential splashes of solutions containing the compound. |
| Body Protection | A dedicated lab coat, preferably disposable or made of a material that can be decontaminated. | Prevents contamination of personal clothing. The lab coat should be removed before leaving the designated work area. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Recommended for weighing and handling the powder form of the compound outside of a containment system (e.g., fume hood, glove box) to minimize the risk of inhaling fine particles. The necessity and type of respiratory protection should be determined by a risk assessment of the specific procedure. |
| Foot Protection | Closed-toe shoes. | Mandatory in a laboratory setting to protect the feet from potential spills. |
Operational Plan: Handling this compound Safely
A systematic approach to handling this compound, from receipt to disposal, is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, well-ventilated, and secure area, away from incompatible materials.[3]
-
Consult the supplier's documentation for specific storage temperature recommendations. Many similar compounds are stored at -20°C.
2. Engineering Controls:
-
All handling of the powdered form of this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a glove box to contain any airborne particles.
-
Ensure proper ventilation to minimize the potential for inhalation exposure.
3. Weighing and Solution Preparation:
-
Before weighing, ensure the balance is clean and placed in an area with minimal air currents.
-
Use appropriate tools, such as spatulas and weighing paper, for transferring the powder.
-
When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
4. Spill Management:
-
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
Contain the spill using a spill kit appropriate for chemical spills.
-
Prevent the substance from entering drains or water systems.
-
Follow your institution's established spill cleanup protocol.
5. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Avoid touching your face, eyes, or other exposed skin with gloved hands.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be collected as hazardous waste.[3]
-
Use a dedicated, compatible, and leak-proof container for the collection of this compound waste. The container should be made of a material that will not react with the chemical (e.g., high-density polyethylene - HDPE).
-
Do not mix this compound waste with other incompatible waste streams.[3]
2. Waste Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name "this compound".
-
Include the start date of waste accumulation and the associated hazards (e.g., "Toxic").
3. Decontamination of Labware:
-
Decontaminate reusable labware (e.g., glassware) by rinsing with a suitable solvent (e.g., ethanol, acetone) that can dissolve this compound.
-
Collect the rinsate as hazardous waste in your designated this compound waste container.
-
After the initial solvent rinse, wash the labware with soap and water.
4. Empty Container Disposal:
-
Empty this compound containers must be triple-rinsed with a suitable solvent.
-
Collect all rinsate as hazardous waste.
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.
5. Final Disposal:
-
Arrange for the disposal of the collected hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
By adhering to these procedures, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and the latest safety data sheets for the chemicals you are working with.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
